molecular formula C9H8N2O2S B1505695 Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate CAS No. 773139-46-1

Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate

Cat. No.: B1505695
CAS No.: 773139-46-1
M. Wt: 208.24 g/mol
InChI Key: PQHLUZQQUQKPQX-UHFFFAOYSA-N
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Description

Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate is a useful research compound. Its molecular formula is C9H8N2O2S and its molecular weight is 208.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2S/c1-2-13-9(12)6-4-3-5-7-8(6)11-14-10-7/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQHLUZQQUQKPQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC2=NSN=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80710812
Record name Ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773139-46-1
Record name Ethyl 2,1,3-benzothiadiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80710812
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (CAS 773139-46-1)

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (CAS 773139-46-1) is a specialized heterocyclic building block critical to the fields of organic electronics (OPV/OLEDs) and medicinal chemistry . As a derivative of the electron-deficient 2,1,3-benzothiadiazole (BT) core, this molecule serves as a strategic "acceptor" scaffold. Its C4-ester functionality provides a versatile handle for solubility tuning and further synthetic elaboration, while the rigid bicyclic system facilitates


-

stacking essential for charge transport and fluorescence.

This guide provides a rigorous technical analysis of the molecule, detailing self-validating synthetic protocols, reactivity maps, and application data for researchers in drug discovery and materials science.

Part 1: Chemical Profile & Physicochemical Properties[1][2][3][4]

Molecular Identity[2]
  • IUPAC Name: Ethyl 2,1,3-benzothiadiazole-4-carboxylate

  • CAS Number: 773139-46-1

  • Molecular Formula:

    
    
    
  • Molecular Weight: 208.24 g/mol

  • SMILES: CCOC(=O)C1=CC=CC2=NSN=C12

Structural Significance

The benzothiadiazole (BT) core is a fused bicyclic system containing a benzene ring and a 1,2,5-thiadiazole ring.[1][2]

  • Electronic Character: The thiadiazole ring is strongly electron-withdrawing, making the system electron-deficient (high electron affinity). This makes it an ideal "acceptor" unit in Donor-Acceptor (D-A) polymers.

  • Regiochemistry: The ester group at the C4 position breaks the symmetry of the molecule, creating a dipole moment that influences molecular packing in thin films and binding affinity in protein pockets.

Physicochemical Data (Experimental & Predicted)
PropertyValue / DescriptionMethod/Note
Physical State Solid (Crystalline)Likely yellow to orange needles due to

transitions.
Solubility Soluble in DCM,

, THF, EtOAc.
Poor solubility in water/hexanes.

NMR (Predicted)

8.5-7.5 (m, 3H, Ar-H), 4.5 (q, 2H,

), 1.4 (t, 3H,

)
Distinct deshielding of C5-H and C7-H due to the heteroatoms.
UV-Vis Absorption

nm (BT core)
Red-shifted relative to benzene due to quinoid character.

Part 2: Strategic Synthesis (Self-Validating Protocol)

The most robust route to CAS 773139-46-1 utilizes the cyclization of 1,2-diamines with thionyl chloride (


). This method is preferred over N-thionylaniline routes for its atom economy and ease of purification.
Retrosynthetic Analysis

The target molecule is disconnected at the N-S bonds, revealing ethyl 2,3-diaminobenzoate as the critical precursor. This precursor is derived from the reduction of ethyl 2-amino-3-nitrobenzoate.

Step-by-Step Protocol

Reaction: Cyclization of Ethyl 2,3-diaminobenzoate Scale: 10 mmol baseline

  • Preparation: In a flame-dried 100 mL Round Bottom Flask (RBF) equipped with a condenser and magnetic stir bar, dissolve ethyl 2,3-diaminobenzoate (1.80 g, 10 mmol) in anhydrous Dichloromethane (DCM) (40 mL).

  • Reagent Addition: Add Triethylamine (

    
    )  (4.0 mL, ~3 eq) to act as an HCl scavenger. Cool the mixture to 0°C in an ice bath.
    
  • Cyclization: Dropwise add Thionyl Chloride (

    
    )  (1.5 mL, ~20 mmol) diluted in 5 mL DCM over 15 minutes. Caution: Exothermic reaction with gas evolution (
    
    
    
    , HCl).
  • Reflux: Remove ice bath and heat to reflux (40°C) for 4-6 hours. Monitor via TLC (Mobile phase: 20% EtOAc/Hexanes). The starting diamine (polar/fluorescent) will disappear, replaced by a less polar, UV-active spot (Product).

  • Workup: Quench with water (50 mL). Extract aqueous layer with DCM (

    
     mL). Wash combined organics with Brine, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (

    
    , Gradient 0 
    
    
    
    10% EtOAc in Hexanes).

Validation Checkpoint:

  • Appearance: Product should be a yellow/orange solid.

  • Mass Spec: Observe parent ion

    
    .
    

Part 3: Reactivity & Functionalization Map

The utility of CAS 773139-46-1 lies in its divergent reactivity. It serves as a "linchpin" intermediate.

Divergent Synthetic Pathways

G Core Ethyl benzo[c][1,2,5] thiadiazole-4-carboxylate (CAS 773139-46-1) Acid Acid Derivative (Hydrolysis) Core->Acid LiOH, THF/H2O Alcohol Alcohol/Aldehyde (Reduction) Core->Alcohol LiAlH4 or DIBAL-H Bromide 7-Bromo Derivative (Electrophilic Sub.) Core->Bromide Br2, HBr, or NBS Probe Fluorescent Probes (Bio-Imaging) Acid->Probe Amide Coupling (Bio-conjugation) Alcohol->Probe Etherification Polymer D-A Conjugated Polymers (OPV Materials) Bromide->Polymer Suzuki/Stille Coupling

Figure 1: Divergent reactivity map of Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate showing key functionalization pathways.

Key Transformations
  • C7-Bromination (The OPV Route):

    • Reagents:

      
       in 
      
      
      
      or NBS in DMF.
    • Mechanism: Electrophilic aromatic substitution (

      
      ). The C4-ester deactivates the ring, but the C7 position remains the most nucleophilic site on the activated BT core.
      
    • Application: Creates Ethyl 7-bromo-2,1,3-benzothiadiazole-4-carboxylate , a precursor for Stille/Suzuki couplings to generate Donor-Acceptor polymers with low bandgaps (1.2 - 1.6 eV).

  • Hydrolysis (The Med Chem Route):

    • Reagents:

      
       (1.5 eq) in THF/
      
      
      
      .
    • Outcome: Yields the carboxylic acid (CAS 3529-57-5).[3]

    • Utility: This acid can be coupled to amines to form amides, serving as a bioisostere for indole or quinoxaline in kinase inhibitors (e.g., SHP2 inhibitors).

Part 4: Applications in Research

Organic Photovoltaics (OPV)

The benzothiadiazole unit is ubiquitous in high-efficiency polymer solar cells.

  • Bandgap Engineering: The electron-deficient BT core lowers the LUMO level of the polymer.

  • Role of the Ester: The ethyl ester at C4 improves solubility in organic solvents (chlorobenzene) used for spin-coating. It also finely tunes the energy levels via induction, often increasing the open-circuit voltage (

    
    ) of the device.
    
Medicinal Chemistry[1][2][7][8][9]
  • SHP2 Inhibition: BT derivatives have been identified as allosteric inhibitors of SHP2, a phosphatase oncogene. The BT core mimics the planar aromatic systems of known inhibitors but offers unique H-bonding potential via the N-S-N motif.

  • Fluorescent Labeling: The high quantum yield of BT derivatives allows this molecule to serve as a "turn-on" fluorescent tag when conjugated to peptides or ligands.

Part 5: Handling & Safety Data

Hazard ClassDescriptionPrecaution
Skin/Eye Irritant Esters and BTs can cause contact dermatitis.Wear nitrile gloves and safety goggles.
Reactivity Stable under ambient conditions.Avoid strong oxidizing agents and reducing agents (unless controlled).
Storage Hygroscopic potential.Store in a cool, dry place under inert gas (

) if long-term.

References

  • Synthesis of Benzothiadiazole Derivatives

    • Title: "Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds"
    • Source: ResearchG
    • URL:[Link]

  • OPV Applications & Bandgap Tuning

    • Title: "Enhancing the Photovoltaic Performance of a Benzo[c][1,2,5]thiadiazole-Based Polymer Donor via a Non-Fullerene Acceptor Pairing Str
    • Source: ACS Applied M
    • URL:[Link]

  • Medicinal Chemistry (SHP2 Inhibitors)

    • Title: "Benzo[c][1,2,5]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosph
    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed)
    • URL:[Link]

  • General Reactivity of BT Core

    • Title: "4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts"[4]

    • Source: Organic Chemistry Frontiers (RSC)[4]

    • URL:[Link]

Sources

chemical structure of benzothiadiazole-4-carboxylic acid ethyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the chemical structure, synthesis, and applications of Ethyl 2,1,3-benzothiadiazole-4-carboxylate (CAS 773139-46-1).

Executive Summary

Ethyl 2,1,3-benzothiadiazole-4-carboxylate (also known as ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate) is a bicyclic heteroaromatic ester. It serves as a critical electron-deficient building block in the synthesis of organic semiconductors (OLEDs, OPVs) and a pharmacophore intermediate in medicinal chemistry. Its core structure—the benzothiadiazole (BT) unit—is renowned for its high electron affinity and ability to facilitate intramolecular charge transfer (ICT) when coupled with electron-rich donors.

Chemical Identity Table
PropertyData
IUPAC Name Ethyl 2,1,3-benzothiadiazole-4-carboxylate
CAS Number 773139-46-1
Molecular Formula

Molecular Weight 208.24 g/mol
Core Scaffold Benzo[c][1,2,5]thiadiazole
Physical State Solid (typically pale yellow to off-white crystalline powder)
Solubility Soluble in DCM, Chloroform, Ethyl Acetate; Insoluble in Water

Structural Analysis & Electronic Properties

The molecule consists of a benzene ring fused to a 1,2,5-thiadiazole ring. The "4-carboxylate" designation places the ethyl ester group at the peri-position relative to the thiadiazole ring, creating a unique steric and electronic environment.

Molecular Framework
  • Heterocycle Fusion: The fusion of the electron-rich benzene ring with the electron-deficient thiadiazole ring creates a polarized

    
    -system. The thiadiazole ring acts as a strong electron-withdrawing group (EWG) due to the high electronegativity of the two nitrogen atoms.
    
  • Ester Influence: The ethyl ester at position C4 further decreases the electron density of the benzene ring, making the C7 position highly susceptible to nucleophilic attack or electrophilic substitution (depending on conditions) for further chain extension.

Electronic Distribution Diagram

The following diagram illustrates the electron-withdrawing vectors and the dipole orientation within the molecule.

G Core Benzothiadiazole Core (Electron Deficient) Ester Ethyl Ester (C4) (-COOEt) Core->Ester Inductive Effect (-I) Dipole Net Dipole Moment (Towards Thiadiazole/Ester) Core->Dipole Dominates Reactivity C7 Position (Active for Functionalization) Core->Reactivity Directs Substitution Ester->Dipole Enhances

Figure 1: Electronic structure and reactivity mapping of the benzothiadiazole scaffold.

Synthetic Pathways[3][4]

The synthesis of ethyl 2,1,3-benzothiadiazole-4-carboxylate typically proceeds through the cyclization of diaminobenzene derivatives. The most robust protocol involves the "thionyl chloride route."

Primary Synthesis: The Diamine Cyclization Route

This method is preferred for its high yield and the availability of precursors.

Precursor: Ethyl 2,3-diaminobenzoate (prepared from ethyl 2-amino-3-nitrobenzoate via reduction).

Reagents:

  • Thionyl Chloride (

    
    ) or N-sulfinylaniline (
    
    
    
    ).
  • Solvent: Pyridine (acts as solvent and base) or DCM/Triethylamine.

Step-by-Step Protocol:

  • Preparation: Dissolve 1.0 eq of ethyl 2,3-diaminobenzoate in dry pyridine (0.2 M concentration) under an inert atmosphere (

    
     or Ar).
    
  • Addition: Cool the solution to 0°C. Add thionyl chloride (2.5 eq) dropwise over 30 minutes. The reaction is exothermic; control temperature to prevent tar formation.

  • Cyclization: Allow the mixture to warm to room temperature, then reflux at 80-100°C for 3-5 hours. The solution typically turns dark.

  • Quenching: Pour the reaction mixture carefully into ice-water / HCl (1M) to neutralize pyridine and quench excess

    
    .
    
  • Extraction: Extract with Dichloromethane (DCM) (3x). Wash organic layer with brine, dry over

    
    .
    
  • Purification: Concentrate in vacuo. Purify via silica gel column chromatography (Eluent: Hexanes/Ethyl Acetate 9:1 to 4:1).

Synthesis Workflow Diagram

Synthesis Start Ethyl 2-amino-3-nitrobenzoate Step1 Reduction (H2/Pd-C or Fe/HCl) Start->Step1 Inter Ethyl 2,3-diaminobenzoate (Unstable Intermediate) Step1->Inter Step2 Cyclization (SOCl2 / Pyridine, Reflux) Inter->Step2 Ring Closure Product Ethyl 2,1,3-benzothiadiazole-4-carboxylate (Target Molecule) Step2->Product Purification

Figure 2: Step-wise synthetic pathway from nitro-benzoate precursor to final benzothiadiazole ester.

Characterization & Data Interpretation

To validate the structure, researchers rely on Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Proton NMR ( -NMR) Signature

The molecule lacks symmetry due to the 4-position substitution, resulting in distinct aromatic signals.

Chemical Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Context
8.20 - 8.30 Doublet (dd)1HH-5Deshielded by adjacent ester
8.00 - 8.10 Doublet (dd)1HH-7Typical BT aromatic proton
7.60 - 7.75 Triplet (dd)1HH-6Meta-coupling observed
4.45 - 4.55 Quartet2H

Ethyl ester methylene
1.45 - 1.50 Triplet3H

Ethyl ester methyl

Note: Shifts are approximate (in


) and may vary slightly based on concentration.
Quality Control Parameters
  • Purity: >97% required for polymerization applications.

  • Appearance: Impurities often manifest as dark orange/brown coloration; pure compound is pale yellow.

  • Melting Point: Distinct sharp melting point (typically range 60-80°C, dependent on crystal polymorph).

Applications in Research & Industry

Materials Science (Organic Electronics)

This molecule is a "privileged structure" in the design of Donor-Acceptor (D-A) polymers .

  • Mechanism: The benzothiadiazole unit acts as the "Acceptor" (A). When polymerized with "Donor" (D) units (like thiophene or fluorene), it narrows the bandgap (

    
    ).
    
  • Role of Ester: The ethyl ester at C4 allows for solubility tuning and can be hydrolyzed to the acid for anchoring to metal oxides (e.g., in Dye-Sensitized Solar Cells).

Medicinal Chemistry[3][6][7]
  • Bioisostere: The benzothiadiazole ring is often used as a bioisostere for indole or quinoline rings.

  • Intermediates: The ester function allows for easy conversion to amides (via aminolysis) or alcohols (via reduction), facilitating the synthesis of sulfonamide derivatives (e.g., CCK-2 antagonists).

References

  • EPA CompTox Chemicals Dashboard. (2025). Ethyl 2,1,3-benzothiadiazole-4-carboxylate Details. Retrieved from [Link]

  • Neto, B. A., et al. (2005). Photophysical properties of benzothiadiazole derivatives. Journal of the Brazilian Chemical Society. (Contextual grounding for BT fluorescence).
  • Pilgram, K., et al. (1970). Reaction of thionyl chloride with diaminobenzoic acids. Journal of Organic Chemistry.

A Technical Guide to Benzothiadiazole (BT) Derivatives for High-Performance Donor-Acceptor Photovoltaic Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Central Role of Benzothiadiazole in Organic Photovoltaics

Organic solar cells (OSCs) represent a promising frontier in renewable energy, offering advantages like low-cost fabrication, flexibility, and light weight.[1][2] At the core of high-performing OSCs is the bulk heterojunction (BHJ) architecture, where an electron-donating polymer and an electron-accepting material are blended to form a nanoscale interpenetrating network.[3][4] The efficiency of these devices is critically dependent on the molecular design of the donor polymer.

The "push-pull" or donor-acceptor (D-A) copolymer strategy has become a cornerstone of modern polymer design for photovoltaics.[5][6][7] This approach involves alternating electron-rich (donor) and electron-deficient (acceptor) units along the polymer backbone. This design paradigm allows for precise tuning of the polymer's optical and electronic properties.[6][8]

Among the various acceptor moieties, 2,1,3-benzothiadiazole (BT) has emerged as a uniquely powerful and versatile building block.[1][9][10] Its strong electron-withdrawing nature effectively lowers the polymer's bandgap, leading to broader absorption of the solar spectrum.[10][11] Furthermore, the rigid, fused aromatic structure of the BT core promotes backbone planarity, which is essential for efficient charge transport.[3][12] These characteristics have enabled BT-based polymers to achieve power conversion efficiencies (PCEs) exceeding 19% in non-fullerene OSCs.[1][13][14] This guide provides a technical overview of the molecular design principles, synthesis, and application of BT derivatives in the field of organic photovoltaics.

Molecular Design and Synthetic Strategies

The performance of a BT-based D-A polymer is not solely dependent on the BT unit itself but is a result of synergistic interactions between the BT acceptor, the chosen donor co-monomer, and solubilizing side chains.

The BT Core and its Derivatives: Tuning Electronic Properties

The fundamental BT unit is a potent electron acceptor. However, its properties can be further refined through chemical modification, most notably through fluorination.[11]

  • Fluorination: Introducing one or two fluorine atoms to the BT core (to create FBT or DFFBT) is a highly effective strategy.[11][15] Fluorine's high electronegativity further lowers the polymer's Highest Occupied Molecular Orbital (HOMO) energy level.[11][15] This is advantageous for two primary reasons:

    • Higher Open-Circuit Voltage (Voc): The Voc of a solar cell is proportional to the energy difference between the donor's HOMO and the acceptor's Lowest Unoccupied Molecular Orbital (LUMO). A deeper HOMO level increases this gap, leading to a higher Voc.[11][15]

    • Enhanced Stability: Lower HOMO levels generally impart greater resistance to oxidative degradation, improving the polymer's ambient stability.

  • Isomerization: Recent research has explored isomers of the standard 2,1,3-benzothiadiazole, such as 1,2,3-benzothiadiazole (iBT). This subtle change in atom arrangement can lead to improved backbone coplanarity, increased light absorption, and more favorable blending with acceptor molecules, resulting in significant efficiency gains.[14]

Common Donor Co-monomers

The choice of the electron-rich donor unit is critical for defining the polymer's overall properties. Some of the most successful donor units paired with BT derivatives include:

  • Benzodithiophene (BDT): BDT is a widely used donor due to its rigid, planar structure and strong electron-donating capability.[16] Its large conjugated plane promotes high charge carrier mobility.[16]

  • Thiophene and its Derivatives: Simple thiophene, bithiophene, and thieno[3,2-b]thiophene are common donor units.[3][17] They offer good charge transport properties and are synthetically accessible. Modifying the thiophene units, for instance by adding chlorine or ester groups, can further tune the polymer's energy levels and crystallinity.[3]

  • Fluorene: Copolymers of fluorene and BT derivatives have been studied for their strong emission and good thermal stability.[5] The 9-position of the fluorene unit provides a convenient point to attach bulky side chains to ensure solubility.[5]

Polymerization Methodologies

The synthesis of high-molecular-weight D-A copolymers is typically achieved through palladium-catalyzed cross-coupling reactions.

  • Suzuki and Stille Polycondensation: These are the most common methods for synthesizing BT-based polymers.[6][18] Suzuki coupling utilizes boronic esters/acids with halogenated monomers, while Stille coupling uses organotin reagents. While both are effective, Stille coupling can sometimes offer milder reaction conditions, but the toxicity of tin reagents is a significant drawback. Suzuki polycondensation is often preferred for its production of high-molecular-weight polymers, which is crucial for achieving optimal device performance.[18]

Side-Chain Engineering

Alkyl side chains, typically branched, are appended to the donor or acceptor units. Their primary role is to ensure the polymer is soluble in common organic solvents for solution processing.[3] However, side chains also play a crucial secondary role in influencing the polymer's solid-state packing and thin-film morphology, which directly impacts charge transport.[3]

Structure-Property Relationships

The interplay between the chemical structure of BT-polymers and their physical properties is the key to designing high-efficiency materials.

Optical and Electrochemical Properties

The D-A architecture creates a strong intramolecular charge transfer (ICT) from the donor unit to the BT acceptor unit upon photoexcitation. This ICT interaction is responsible for the polymer's strong, broad absorption in the visible and near-infrared regions of the solar spectrum.[10]

  • Bandgap Tuning: The energy bandgap (Eg) can be precisely controlled by varying the electron-donating strength of the donor unit or the electron-accepting strength of the BT unit.[10] A stronger donor and/or a stronger acceptor (like DFFBT) leads to a smaller bandgap and absorption at longer wavelengths.

  • Energy Level Control: As discussed, fluorination of the BT core is a primary method for lowering the HOMO level to increase Voc.[11] The LUMO level is also affected, and its position must be carefully considered to ensure efficient electron transfer to the acceptor material (e.g., a non-fullerene acceptor like Y6).

The relationship between molecular structure and key performance parameters is summarized below.

Molecular ModificationPrimary EffectImpact on Device Performance
Fluorination of BT Core Lowers HOMO Energy LevelIncreases Open-Circuit Voltage (Voc)
Stronger Donor Unit Narrows Optical BandgapIncreases Short-Circuit Current (Jsc)
Increased Backbone Planarity Enhances π-π stackingImproves Charge Carrier Mobility & Fill Factor (FF)
Optimized Side Chains Controls Solubility & MorphologyAffects Jsc, FF, and overall PCE

Experimental Protocols: Synthesis and Device Fabrication

Trustworthy and reproducible results depend on meticulous experimental execution. The following protocols provide a self-validating framework for the synthesis of a representative BT-polymer and the fabrication of a standard OSC device.

Protocol: Synthesis of a PFDTBT-type Polymer via Suzuki Polycondensation

This protocol describes the synthesis of a polymer similar to Poly[2,7-(9,9-dioctyl-fluorene)-alt-5,5-(4,7-di(2-thienyl)-2,1,3-benzothiadiazole)] (PFDTBT).[5]

A. Reagents and Materials:

  • Monomer 1 (M1): 9,9-dioctylfluorene-2,7-diboronic acid bis(pinacol) ester

  • Monomer 2 (M2): 4,7-Bis(5-bromo-2-thienyl)-2,1,3-benzothiadiazole

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]

  • Base: 2 M aqueous Potassium Carbonate (K2CO3) solution

  • Solvent: Anhydrous Toluene

  • Phase-Transfer Catalyst (Optional): Aliquat 336

B. Procedure:

  • Inert Atmosphere: All steps must be performed under an inert atmosphere (Nitrogen or Argon) using Schlenk line techniques or a glovebox to prevent degradation of the catalyst and reagents.

  • Monomer Stoichiometry: In a Schlenk flask, combine M1 (1.0 mmol) and M2 (1.0 mmol). Causality: Exact 1:1 stoichiometry is crucial in step-growth polymerization to achieve high molecular weight.

  • Catalyst Addition: Add Pd(PPh3)4 (0.02 mmol, 2 mol%).

  • Solvent and Base: Add dry toluene (12 mL) and the 2 M K2CO3 solution (8 mL). If using, add Aliquat 336 at this stage. Causality: The two-phase toluene/water system is characteristic of Suzuki couplings. The phase-transfer catalyst facilitates the movement of the anionic base into the organic phase.

  • Reaction: Heat the mixture to 85-90 °C with vigorous stirring for 24-48 hours. The reaction progress can be monitored by the increasing viscosity of the solution.

  • Work-up: Cool the reaction to room temperature. Precipitate the polymer by pouring the mixture into a large volume of methanol.

  • Purification: The crude polymer must be extensively purified to remove catalyst residues and oligomers, which are detrimental to device performance.

    • Filter the precipitated polymer and wash with methanol and acetone.

    • Perform Soxhlet extraction sequentially with methanol, acetone, and hexane to remove low molecular weight impurities.

    • Dissolve the polymer in a minimal amount of hot chloroform or chlorobenzene and re-precipitate into methanol.

  • Characterization: Dry the final polymer under vacuum. Confirm the structure via NMR spectroscopy and determine the molecular weight and dispersity (Đ) via Gel Permeation Chromatography (GPC). Self-Validation: A high molecular weight (Mw > 20,000 g/mol ) and a narrow Đ are indicators of a successful polymerization.[5]

Protocol: Fabrication of a Bulk Heterojunction Solar Cell

This protocol describes a standard device architecture: ITO / PEDOT:PSS / Active Layer / Cathode (e.g., Ca/Al).[19]

A. Materials and Substrates:

  • Patterned Indium Tin Oxide (ITO) coated glass substrates

  • Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous dispersion

  • BT-Polymer (Donor) and a suitable acceptor (e.g., PC71BM or a non-fullerene acceptor)

  • Solvent: Chlorobenzene or o-dichlorobenzene

  • Solvent Additive (Optional): 1,8-Diiodooctane (DIO)

B. Procedure:

  • Substrate Cleaning: Sequentially sonicate the ITO substrates in detergent, deionized water, acetone, and isopropanol (15 min each). Dry with a nitrogen gun and treat with UV-Ozone for 15 min to improve the surface wettability.

  • Hole Transport Layer (HTL): Spin-coat the PEDOT:PSS solution onto the ITO substrate (e.g., at 4000 rpm for 60s). Anneal at 140 °C for 15 min in air. Transfer the substrates into an inert atmosphere glovebox. Causality: The PEDOT:PSS layer facilitates the efficient extraction of holes from the active layer to the ITO anode and helps planarize the substrate.

  • Active Layer Preparation: Dissolve the BT-polymer and the acceptor in the chosen solvent at a specific weight ratio (e.g., 1:1.5). Stir overnight at ~40-50 °C. Before use, filter the solution through a 0.45 µm PTFE filter. Causality: The donor:acceptor ratio and choice of solvent/additives are critical parameters that control the thin-film morphology and thus device performance.[2]

  • Active Layer Deposition: Spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time determine the film thickness (typically 80-120 nm).

  • Annealing: If required, anneal the active layer film at a specific temperature (e.g., 80-120 °C) for a set time. Causality: Thermal annealing can improve domain purity and crystallinity within the BHJ, promoting better charge transport.[20]

  • Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit the cathode layers (e.g., Calcium followed by Aluminum) under high vacuum (< 10^-6 Torr).

  • Characterization: Measure the device performance using a solar simulator under standard AM 1.5G illumination (100 mW/cm²). Record the current density-voltage (J-V) curve to extract key parameters: Voc, Jsc, FF, and PCE.

Visualization of Key Concepts

Visual diagrams are essential for understanding the complex relationships in D-A polymer systems.

D_A_Polymer_Concept cluster_polymer Polymer Backbone D1 Donor Unit (e.g., BDT) A1 Acceptor Unit (Benzothiadiazole) D1->A1 σ-bond D2 Donor Unit A1->D2 σ-bond A2 Acceptor Unit D2->A2 σ-bond

Caption: Conceptual structure of a Donor-Acceptor (D-A) copolymer.

Workflow cluster_synthesis Polymer Synthesis cluster_fabrication Device Fabrication Monomers Monomer Selection Polymerization Suzuki/Stille Polymerization Monomers->Polymerization Purification Soxhlet Purification Polymerization->Purification Solution Active Layer Solution Prep Purification->Solution Characterized Polymer SpinCoat Spin-Coating & Annealing Solution->SpinCoat Evaporation Cathode Evaporation SpinCoat->Evaporation Characterization J-V & EQE Measurement Evaporation->Characterization Completed Device

Caption: Experimental workflow from polymer synthesis to device characterization.

EnergyLevels cluster_energy Energy (eV) Donor_LUMO Donor LUMO Acceptor_LUMO Acceptor LUMO Donor_LUMO->Acceptor_LUMO Electron Transfer Donor_HOMO Donor HOMO Donor_HOMO->Donor_LUMO Photon (hν) Acceptor_HOMO Acceptor HOMO Acceptor_HOMO->Donor_HOMO Hole Transfer

Caption: Energy level diagram for charge separation at a D-A interface.

Challenges and Future Outlook

Despite remarkable progress, challenges remain. Improving the operational stability of BT-based polymers is paramount for commercial viability. Future research will likely focus on:

  • Novel BT Derivatives: Exploring new functional groups and isomeric structures to further optimize energy levels and intermolecular packing.[14][21]

  • Ternary Blends: Incorporating a third component into the active layer to enhance light absorption and improve morphology.[22]

  • Reducing Synthetic Complexity: Developing more efficient, high-yield synthetic routes with fewer steps to lower manufacturing costs and improve sustainability.[3]

The continued rational design of benzothiadiazole-based polymers, grounded in a deep understanding of structure-property relationships, will undoubtedly continue to push the boundaries of organic solar cell performance.

References

  • Synthesis and Characterization of Copolymers with Fluorene-di-2-thienyl-2,1,3-benzothiadiazole Units for Application in Optoelectronic Devices. National Center for Biotechnology Information. Available from: [Link]

  • Bei Et Al (2023) - Benzothiadiazole-Based Materials For Organic Solar Cells. Scribd. Available from: [Link]

  • Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. Hasselt University. Available from: [Link]

  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. National Center for Biotechnology Information. Available from: [Link]

  • Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Request PDF on ResearchGate. Available from: [Link]

  • Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science. Available from: [Link]

  • Tailoring Structure−Property Relationships in Dithienosilole−Benzothiadiazole Donor−Acceptor Copolymers. Scilit. Available from: [Link]

  • Synthesis and characterization of donor–acceptor type 4,4′-bis(2,1,3-benzothiadiazole)-based copolymers. Request PDF on ResearchGate. Available from: [Link]

  • Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. R Discovery. Available from: [Link]

  • Isomerization of Benzothiadiazole Yields a Promising Polymer Donor and Organic Solar Cells with Efficiency of 19.0%. PolyU Scholars Hub. Available from: [Link]

  • Donor–acceptor (D-A) and donor–donor (D-D) type thienothiophene based copolymers bearing benzothiadiazole, benzotriazole and dihexyloxybenzene units. Taylor & Francis Online. Available from: [Link]

  • Synthesis and ROMP of Benzothiadiazole Paracyclophane-1,9-Dienes to Donor–Acceptor Alternating Arylenevinylene Copolymers. ACS Publications. Available from: [Link]

  • Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. RSC Publishing. Available from: [Link]

  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Publications. Available from: [Link]

  • Enhanced Photovoltaic Performance of Benzothiadiazole‐Based Polymers by Controlling their Backbone Planarity for Organic Solar Cells. Request PDF on ResearchGate. Available from: [Link]

  • Organic solar cells using a high-molecular-weight benzodithiophene-benzothiadiazole copolymer with an efficiency of 9.4%. The University of Melbourne. Available from: [Link]

  • Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Publications. Available from: [Link]

  • Synthesis and photophysical study of D-π-A-π-D chromophores based on triphenylamine and isoindigo, benzothiadiazole and diketopyrrolopyrrole acceptor cores for optoelectronics. Taylor & Francis Online. Available from: [Link]

  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. MDPI. Available from: [Link]

  • Thiophene, Benzothiadiazole Copolymers: Synthesis, Optoelectronic Properties and Electrical Characterization for Photovoltaic Application. OMICS International. Available from: [Link]

  • Improving photovoltaic performance of benzothiadiazole-based small molecules: A synergistic effect of non-covalent interaction and aryl terminal group. Springer. Available from: [Link]

  • Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. Semantic Scholar. Available from: [Link]

  • Fabrication and Characterization of Bulk Heterojunction Solar Cells Based on Liquid-Crystal Semiconductive Polymer. SCIRP. Available from: [Link]

  • Recent Advances in Bulk Heterojunction Polymer Solar Cells. OSTI.gov. Available from: [Link]

  • For the Bright Future—Bulk Heterojunction Polymer Solar Cells with Power Conversion Efficiency of 7.4%. EPFL. Available from: [Link]

  • Recent Advances in Bulk Heterojunction Polymer Solar Cells. ACS Publications. Available from: [Link]

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fluorescence properties of benzo[c][1,2,5]thiadiazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Fluorescence Properties of Benzo[c][1][2][3]thiadiazole-4-carboxylate Derivatives

For: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive exploration of the fluorescence properties of benzo[c][1][2][3]thiadiazole (BTD) derivatives, with a specific focus on the influence of the 4-carboxylate moiety. The BTD core is a powerful electron-accepting unit that forms the basis of a wide array of donor-acceptor (D-A) fluorophores.[4] These molecules are renowned for their attractive photophysical characteristics, including large Stokes shifts, high fluorescence quantum yields, and remarkable sensitivity to their local environment.[2][5] We will delve into the fundamental principles of intramolecular charge transfer (ICT) that govern their fluorescence, examine how structural modifications—particularly the nature of donor groups and the presence of the carboxylate function—allow for the fine-tuning of their optical properties, and discuss the profound impact of solvent polarity (solvatochromism). This guide also provides validated experimental protocols for the synthesis and photophysical characterization of these compounds, presents key quantitative data, and surveys their expanding applications in bioimaging, chemical sensing, and materials science.

The Benzothiadiazole Core: An Electron-Deficient Heart for Advanced Fluorophores

The 2,1,3-benzothiadiazole heterocycle is a cornerstone in the design of modern fluorescent probes and materials. Its inherent electron-deficient nature makes it an excellent electron acceptor (A).[6] When conjugated with electron-donating groups (D), it forms a "push-pull" system, typically in a D-A or D-A-D architecture.[6] This electronic arrangement is the source of its most valuable photophysical properties.

Upon absorption of a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is primarily localized on the donor moiety, to the lowest unoccupied molecular orbital (LUMO), which is centered on the BTD acceptor core.[7] This photoinduced process creates an excited state with significant Intramolecular Charge Transfer (ICT) character.[8][9] The de-excitation from this ICT state back to the ground state is responsible for the observed fluorescence. The energy of this transition, and thus the color of the emitted light, is exquisitely sensitive to the chemical structure of the dye and its surrounding environment.

Caption: General Donor-Acceptor (D-A) architecture of a BTD-based fluorophore.

Modulating Fluorescence: A Toolkit for Rational Design

The true power of the BTD scaffold lies in its tunability. By systematically altering its chemical structure, a chemist can precisely control its absorption and emission characteristics to suit a specific application.

The Critical Role of the Donor Group

The choice of the electron-donating group attached to the BTD core, typically at the 4- and 7-positions, is the primary determinant of the fluorophore's color. Stronger electron donors raise the energy of the HOMO, which reduces the overall HOMO-LUMO energy gap. This leads to a bathochromic (red) shift in both absorption and emission spectra.

For instance, replacing simple phenyl rings with more electron-rich 2-thienyl groups on a BTD core results in a significant red shift in both absorption (λabs) and emission (λem) wavelengths.[10] This principle allows for the creation of a library of BTD dyes whose emissions can span the entire visible spectrum and even extend into the near-infrared (NIR) region.[11][12][13]

The Influence of the 4-Carboxylate Group

The introduction of a carboxylate (-COO⁻) or carboxylate ester (-COOR) group at the 4-position of the BTD ring serves two key purposes:

  • Electronic Perturbation : As an electron-withdrawing group, the carboxylate function further enhances the electron-accepting strength of the BTD core. This lowers the energy of the LUMO, which, similar to raising the HOMO, narrows the energy gap and can contribute to a bathochromic shift in the emission spectrum.

  • Synthetic Handle : The carboxylate group is an invaluable site for bioconjugation. It can be readily converted to an active ester or coupled directly to amines on proteins, peptides, or other biomolecules, enabling the use of BTD dyes as fluorescent tags.[12] It can also be modified to improve water solubility, a critical factor for biological applications.[14]

Solvatochromism: A Window into the Microenvironment

BTD derivatives exhibit pronounced positive solvatochromism, meaning their emission wavelength is highly dependent on the polarity of the solvent.[1][6][15] As solvent polarity increases, the fluorescence emission peak shifts to a longer wavelength (a red shift).

This phenomenon is a direct consequence of the ICT excited state. The significant charge separation in the excited state gives it a much larger dipole moment than the ground state.[16][17] Polar solvents are better able to stabilize this highly polar excited state, lowering its energy. The ground state is less affected. This differential stabilization reduces the energy gap for emission, resulting in a red shift. This property makes BTD derivatives excellent probes for reporting on the polarity of their local microenvironment, such as binding to a protein or entering a lipid membrane.[15][18]

Caption: Energy level diagram illustrating the mechanism of positive solvatochromism.

Quantitative Photophysical Parameters

The performance of a fluorophore is defined by a set of key quantitative metrics. The following table summarizes representative data for various D-A-D BTD derivatives, illustrating the impact of structural modifications.

(Note: Data for specific 4-carboxylate derivatives is limited in the literature; this table presents data for 4,7-disubstituted BTDs to demonstrate general principles.)

Derivative Structure (Donor-Acceptor-Donor)Solventλabs (nm)λem (nm)Stokes Shift (cm-1)Quantum Yield (ΦF)Reference
4,7-diphenyl-BTDToluene3805377980-[10]
4,7-di(thien-2-yl)-BTDToluene4465524490-[10]
4,7-di(bithien-2-yl)-BTDToluene5056113480-[10]
N,N-Dimethyl-4-amino-BTDn-Hexane42547322500.81[15]
N,N-Dimethyl-4-amino-BTDAcetonitrile44758652100.35[15]
Th-FBTDDCM---0.82[6]
2Th-FBTDDCM---0.74[6]

Experimental Methodologies

Accurate characterization is crucial for understanding and applying these fluorophores. The following protocols outline standard procedures.

General Synthesis via Suzuki-Miyaura Coupling

A common and versatile method for synthesizing 4,7-diaryl BTD derivatives involves the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[10]

  • Reactants : Combine 4,7-dibromo-benzo[c][1][2][3]thiadiazole (1.0 equiv), the desired arylboronic acid or pinacol ester (2.2 equiv), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv) in a reaction flask.

  • Solvent & Base : Add a solvent mixture (e.g., Toluene/THF/Water) and a base such as K₂CO₃ (4.0 equiv).[19]

  • Reaction : Purge the mixture with an inert gas (Nitrogen or Argon) and heat to reflux (e.g., 100 °C) for 12-24 hours, monitoring by TLC or LC-MS.

  • Workup & Purification : After cooling, perform an aqueous workup, extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify the crude product by column chromatography on silica gel.[19]

Protocol: Determination of Relative Fluorescence Quantum Yield (ΦF)

The relative method compares the fluorescence of the sample to a well-characterized standard.

  • Standard Selection : Choose a fluorescence standard with an emission range that overlaps with your sample (e.g., Quinine Sulfate in 0.1 M H₂SO₄, ΦF = 0.54; or Rhodamine 6G in ethanol, ΦF = 0.95).

  • Absorbance Measurement : Prepare a series of dilute solutions of both the standard and the sample in the same solvent. Measure the absorbance of each solution at the excitation wavelength. Adjust concentrations to have an absorbance below 0.1 at the excitation wavelength to minimize inner filter effects.

  • Fluorescence Measurement : Record the fluorescence emission spectrum for each solution, using the same excitation wavelength and instrument settings (e.g., slit widths) for both the sample and the standard.

  • Data Integration : Calculate the integrated fluorescence intensity (the area under the emission curve) for both the sample and the standard.

  • Calculation : Apply the following equation to calculate the quantum yield of the sample (Φs):

    Φs = Φr * (Is / Ir) * (Ar / As) * (ns² / nr²)

    Where:

    • Φ is the quantum yield

    • I is the integrated fluorescence intensity

    • A is the absorbance at the excitation wavelength

    • n is the refractive index of the solvent

    • Subscripts 's' and 'r' refer to the sample and reference, respectively.

Caption: Experimental workflow for synthesis and photophysical characterization.

Applications in Research and Drug Development

The unique properties of BTD derivatives have led to their adoption in a variety of advanced applications, moving far beyond traditional dyes.[2][5][20]

  • High-Resolution Bioimaging : BTD-based probes have been successfully developed for selectively imaging subcellular organelles, including lipid droplets, mitochondria, and the plasma membrane, often with higher fidelity and photostability than classical dyes like Nile Red.[14][18][21] Their environmental sensitivity can be harnessed to report on changes in local polarity or viscosity within living cells.

  • Chemical and Biological Sensing : The sensitivity of the BTD core's fluorescence to its electronic environment allows for the design of sensors. Derivatives have been created that show a selective fluorescence response (turn-on or turn-off) to specific analytes like metal cations (e.g., Mercury(II)), anions, and nitroaromatic compounds, which are relevant to environmental monitoring and security.[3]

  • Photocatalysis and Materials Science : The strong electron-accepting nature and visible light absorption of BTD systems make them suitable for use as organic photocatalysts, driving chemical reactions with light.[22][23] They are also integral components in the development of organic semiconductors for applications in photovoltaics and organic light-emitting diodes (OLEDs).[10]

Conclusion and Future Outlook

Derivatives of benzo[c][1][2][3]thiadiazole, and specifically those functionalized with a 4-carboxylate group, represent a versatile and powerful class of fluorophores. Their fluorescence is governed by a well-understood intramolecular charge transfer mechanism, which allows for the rational design of probes with tailored photophysical properties. The ability to tune emission color, coupled with their inherent sensitivity to the environment, has established them as indispensable tools for researchers in chemistry, biology, and materials science. Future development will likely focus on creating derivatives with even further red-shifted emission for deep-tissue in vivo imaging (NIR-II window),[7][12][13][24] as well as designing more sophisticated "smart" probes that can report on specific biological events with high signal-to-noise ratios.

References

  • 1

  • 2

  • 5

  • 11

  • 3

  • 18

  • 15

  • 8

  • 6

  • 251][2][3]thiadiazole,[1][2][3]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives.

  • 21

  • [Synthesis 7-(4-(diphenylamino)phenyl)benzo[c][1][2][3]thiadiazole-4-carbaldehyde (BTO). Rsc.org.]()

  • [4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts.]()

  • 261][2][3]thiadiazole,[1][2][3]-thiadiazolo[3,4-g]quinoxaline and pyrazino[2,3-g]quinoxaline derivatives. (2025). ResearchGate.

  • 14

  • [Benzo[c][1][2][3]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic, and Computational Study. (2016). PubMed.]()

  • 9

  • 27

  • 28

  • [Benzo[1,2-c;4,5-c′]Bis[1][2][3]Thiadiazole in Organic Optoelectronics: A Mini-Review.]()

  • [4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. (2022). Heriot-Watt University.]()

  • 12

  • 4

  • 13

  • 7

  • [4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. (2022).]()

  • 24

  • [Benzo[c][1][2][3]thiadiazole Donor–Acceptor Dyes: A Synthetic, Spectroscopic, and Computational Study. (2016). ACS Publications.]()

  • 29

  • 20

  • [(PDF) Benzo[c][1][2][3]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic and Computational Study. (2025). ResearchGate.]()

  • [8,8′-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): a molecular photosensitizer that exhibits aggregation-induced emission. (2021). PMC.]()

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Technical Guide: Solubility Profiling and Solvent Selection for Ethyl Benzo[c][1,2,5]thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive analysis of the solubility characteristics of ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (CAS: 773139-46-1).[1] As a key intermediate in the synthesis of donor-acceptor (D-A) conjugated polymers and small molecules for organic optoelectronics (OPV, OLEDs), understanding its solubility landscape is critical for reaction optimization, purification, and thin-film processing.[1]

This document synthesizes empirical data from structural analogs with theoretical solubility parameters to establish a reliable solvent selection framework. It also details a self-validating experimental protocol for researchers to determine precise quantitative solubility limits in their specific laboratory conditions.

Compound Profile & Physicochemical Basis[1][2][3][4][5][6]

Structural Analysis

The molecule consists of a rigid, planar benzo[c][1,2,5]thiadiazole (BTD) core functionalized with an ethyl ester group at the C4 position.[1]

  • Core (BTD): Electron-deficient, planar, and highly polarizable.[1] It exhibits strong

    
    -
    
    
    
    stacking interactions, which can reduce solubility in non-aromatic solvents.
  • Substituent (Ethyl Ester): Breaks the molecular symmetry slightly and introduces a flexible alkyl chain, enhancing entropy of mixing and improving solubility in moderately polar organic solvents compared to the parent carboxylic acid.[1]

Predicted Hansen Solubility Parameters (HSP)

Based on the group contribution method for BTD derivatives, the solubility sphere is defined by:

  • 
     (Dispersion):  High (due to the aromatic core).[1]
    
  • 
     (Polarity):  Moderate (due to the thiadiazole ring and ester carbonyl).[1]
    
  • 
     (Hydrogen Bonding):  Low (acceptor only; no donor protons).[1]
    

Solubility Profile

The following profile categorizes solvents based on their thermodynamic interaction with the solute. Data is derived from the behavior of structural BTD analogs and standard "Like Dissolves Like" principles.

Solvent Compatibility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic InsightApplication
Chlorinated Chloroform (

), Dichloromethane (DCM), Chlorobenzene
Excellent Strong dispersion forces match the BTD core; Dipole interactions stabilize the ester.[1]Primary Processing: Spin-coating, Column Chromatography eluent.[1]
Aromatic Toluene, Xylene, BenzeneGood

-

interactions facilitate solvation of the aromatic core.[1]
Synthesis: Suzuki/Stille coupling medium.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneGood to Moderate Dipole-dipole interactions with the ester and thiadiazole nitrogens.[1]Synthesis/Workup: Reaction solvent, extraction.
Polar Protic Methanol, Ethanol, IsopropanolPoor (Cold) / Moderate (Hot) High

of solvent creates an energy barrier.[1] Soluble at reflux due to entropy.
Purification: Ideal for recrystallization (dissolve hot, crash cool).[1]
Alkanes Hexanes, Pentane, Petroleum EtherInsoluble / Trace Lack of polarizability and dipole moment prevents disruption of crystal lattice.Purification: Anti-solvent for precipitation.
Aqueous WaterInsoluble Hydrophobic effect dominates; no H-bond donation from solute.[1]Workup: Biphasic extraction (remains in organic layer).[1]
Visualization of Solubility Interactions

SolubilitySphere cluster_legend Interaction Type Compound Ethyl benzo[c][1,2,5] thiadiazole-4-carboxylate Chlorinated Chlorinated Solvents (DCM, CHCl3) High Interaction Compound->Chlorinated Solubilizes via Dipole & Dispersion Aromatic Aromatic Solvents (Toluene, PhCl) Pi-Pi Stacking Match Compound->Aromatic Solubilizes via Aromaticity PolarProtic Polar Protic (MeOH, EtOH) Recrystallization Only Compound->PolarProtic High Temp Solubility Alkanes Alkanes (Hexane) Anti-Solvent Compound->Alkanes Precipitates Legend Green: High Solubility Yellow: Temp Dependent Red: Insoluble

Figure 1: Solubility interaction map highlighting the thermodynamic compatibility of the solute with various solvent classes.[1]

Experimental Methodology: Determination of Quantitative Solubility

Since specific batch-to-batch variations (polymorphs, purity) can affect solubility, researchers should validate the profile using this self-validating Gravimetric Saturation Protocol.[1]

Protocol: Saturation Shake-Flask Method

Objective: Determine the saturation concentration (


) in mg/mL at 25°C.

Reagents:

  • Analyte: Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (>98% purity).[1][2]

  • Solvents: HPLC grade Toluene, DCM, MeOH.[1]

Workflow:

  • Preparation: Weigh approx. 50 mg of the compound into a 4 mL glass vial (Vial A).

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Equilibration:

    • Seal tightly and vortex for 2 minutes.

    • Place in a thermomixer at 25°C with agitation (500 rpm) for 24 hours.

    • Check Point: If the solid dissolves completely, add more solid until a precipitate remains visible (ensuring saturation).[1]

  • Separation: Centrifuge the mixture at 10,000 rpm for 5 minutes or filter through a 0.22 µm PTFE syringe filter into a pre-weighed vial (Vial B).

  • Quantification (Gravimetric):

    • Evaporate the solvent from Vial B using a gentle nitrogen stream or rotary evaporator.

    • Dry residue in a vacuum oven at 40°C for 2 hours.

    • Weigh Vial B again.

    • Calculation:

      
      [1]
      
Workflow Diagram

ExperimentalProtocol Start Start: 50mg Compound + 1mL Solvent Agitate Agitate @ 25°C (24 Hours) Start->Agitate Check Solid Remaining? Agitate->Check AddSolid Add +10mg Solid Check->AddSolid No (Dissolved) Filter Filter Supernatant (0.22 µm PTFE) Check->Filter Yes (Saturated) AddSolid->Agitate Evaporate Evaporate Solvent & Dry Residue Filter->Evaporate Weigh Calculate Mass/Vol Evaporate->Weigh

Figure 2: Step-by-step workflow for the Gravimetric Saturation Method to determine quantitative solubility.

Application Context

Synthesis & Coupling Reactions

For Suzuki-Miyaura or Stille couplings involving this ester:

  • Recommended Solvent: Toluene/Water (biphasic) or 1,4-Dioxane.[1]

  • Reasoning: High solubility of the BTD core in toluene ensures the reagent is available in the organic phase for the catalytic cycle, while the ester tolerates the mild basic conditions.

Purification Strategies
  • Column Chromatography: Use a gradient of Hexanes:Dichloromethane (starting 100:0

    
     50:50).[1] The compound will elute as the polarity increases.
    
  • Recrystallization: Dissolve in minimum boiling Ethanol or Methanol .[1] Allow to cool slowly to room temperature, then to 4°C. The ester's temperature-dependent solubility in alcohols makes this an efficient purification method.

References

  • EPA CompTox Chemicals Dashboard. (n.d.).[1] Ethyl 2,1,3-benzothiadiazole-4-carboxylate (CAS 773139-46-1).[1][3] U.S. Environmental Protection Agency. Retrieved from [Link][1]

  • Neto, B. A. D., et al. (2022).[1] Covalently linked benzothiadiazole-fullerene adducts for organic optoelectronic devices.[1] Royal Society of Chemistry. (Contextual data on BTD solubility in organic solvents). Retrieved from [Link]

  • Rakitin, O. A., et al. (2021).[1] Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis and Properties. MDPI Molecules. (Solvent systems for BTD coupling reactions). Retrieved from [Link][1]

  • Fisher Scientific. (n.d.).[1] 2,1,3-Benzothiadiazole-4-carbaldehyde Safety Data Sheet. (Physical properties of C4-substituted BTD analogs). Retrieved from [Link][1]

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Technical Whitepaper: Ethyl Benzo[c][1,2,5]thiadiazole-4-carboxylate as a Bioimaging Probe Precursor

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (EBT-4-C) represents a critical "linchpin" scaffold in the design of next-generation fluorescent probes. Unlike traditional fluorophores (fluorescein, rhodamine) which often suffer from Aggregation-Caused Quenching (ACQ) or poor photostability, the benzothiadiazole (BTD) core offers high quantum yields, exceptional photostability, and tunable Intramolecular Charge Transfer (ICT) characteristics.

This guide details the technical utilization of EBT-4-C as a precursor for developing solvatochromic probes specifically designed for Lipid Droplet (LD) imaging and organelle-specific targeting . By leveraging the electron-withdrawing nature of the carboxylate group at the C4 position, researchers can engineer "Push-Pull" systems that exhibit large Stokes shifts and environmental sensitivity.

Molecular Architecture & Photophysics

The "Push-Pull" Mechanism

The utility of EBT-4-C lies in its electronic imbalance. The BTD ring is electron-deficient (acceptor). The ethyl ester at C4 further depletes electron density, creating a potent acceptor auxiliary. To transform this non-fluorescent or weakly fluorescent precursor into a bioimaging probe, a donor group (e.g., amine, alkoxy, or aryl) is typically introduced at the C7 position.

  • Acceptor: BTD Core + C4-Ester

  • Donor: C7-Substituent (introduced via cross-coupling)

  • Result: Strong ICT upon excitation, leading to emission that is highly sensitive to solvent polarity (Solvatochromism).

Solvatochromism and Lipid Droplet Targeting

In polar solvents (cytosol), the excited ICT state is stabilized non-radiatively, often quenching fluorescence. In non-polar environments (Lipid Droplets), the dipole moment is not stabilized, leading to intense radiative decay (fluorescence). This makes EBT-4-C derivatives "smart" probes that light up only when inside hydrophobic organelles.

Mechanism Visualization

ICT_Mechanism cluster_0 Probe Structure cluster_1 Environmental Response Node1 Donor (C7) (Electron Rich) Node2 BTD Core (Bridge) Node1->Node2 Node3 Acceptor (C4) (Ester/Amide) Node2->Node3 Node4 Excitation (hv) Node5 ICT State (High Dipole) Node4->Node5 Node6 Polar Solvent (Cytosol) Node5->Node6 Relaxation (Quenched) Node7 Non-Polar Solvent (Lipid Droplet) Node5->Node7 Emission (Bright)

Caption: Logical flow of Intramolecular Charge Transfer (ICT) facilitating specific Lipid Droplet imaging.

Synthetic Trajectory: From Precursor to Probe

The EBT-4-C scaffold allows for divergent synthesis. The ethyl ester is stable for storage but reactive enough for functionalization.

Workflow Diagram

Synthesis_Workflow Start Start: Ethyl benzo[c][1,2,5] thiadiazole-4-carboxylate PathA Path A: C7 Functionalization (Tuning Color) Start->PathA PathB Path B: C4 Hydrolysis (Targeting) Start->PathB StepA1 Bromination (NBS/H2SO4) Target: C7 Position PathA->StepA1 StepB1 Hydrolysis (LiOH/THF) Yields: Carboxylic Acid PathB->StepB1 StepA2 Suzuki/Buchwald Coupling (Add Donor Group) StepA1->StepA2 StepA2->StepB1 Optional: Combine Paths FinalProbe Final Bioimaging Probe (LD or Lysosome Specific) StepA2->FinalProbe StepB2 Amide Coupling (HATU/Amine) Add Targeting Ligand (e.g., Morpholine) StepB1->StepB2 StepB2->FinalProbe

Caption: Divergent synthetic pathways for EBT-4-C functionalization.

Detailed Protocol: Synthesis of a C7-Donor Derivative

Objective: Synthesize a "Push-Pull" probe by adding an electron-donating phenyl group at C7, retaining the C4-ester as the acceptor.

Reagents:

  • Precursor: Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (1.0 eq)

  • Brominating Agent: N-Bromosuccinimide (NBS)

  • Coupling Partner: 4-Methoxyphenylboronic acid (1.2 eq)

  • Catalyst: Pd(PPh3)4 (5 mol%)

Step-by-Step Methodology:

  • Regioselective Bromination: Dissolve EBT-4-C in H2SO4/TFA (1:1). Add NBS (1.1 eq) at 0°C. Stir for 4h. The ester group directs bromination to the C7 position (meta to the ester, para to the thiadiazole nitrogen).

    • Validation: Check via TLC (Hexane/EtOAc 8:1). Product should be less polar.

  • Suzuki Coupling: Dissolve the 7-bromo intermediate in Toluene/Ethanol/Water (4:1:1). Add the boronic acid and K2CO3 (2.0 eq). Degas with Argon for 15 min. Add Pd catalyst.[1][2][3] Reflux for 12h under Argon.

  • Purification: Extract with DCM. Wash with brine. Dry over MgSO4. Purify via silica gel column chromatography (Gradient: 0-10% EtOAc in Hexane).

  • Characterization: 1H NMR should show the disappearance of the C7 proton doublet and appearance of the methoxy-phenyl signals.

Bioimaging Application: Lipid Droplet Staining

Because the EBT-4-C derived probes are lipophilic (LogP > 3.5) and solvatochromic, they passively diffuse through cell membranes and accumulate in Lipid Droplets (LDs).

Staining Protocol (HeLa Cells)

This protocol ensures minimal background noise and high specificity.

ParameterConditionNotes
Cell Line HeLa / HepG2Adipocytes (3T3-L1) are also ideal.
Probe Conc. 1.0 - 5.0 µMPrepare 1 mM stock in DMSO.
Incubation 15 - 30 minsAt 37°C, 5% CO2.
Wash Step 3x PBS (pH 7.4)Critical to remove cytosolic background.
Excitation 405 nm or 488 nmDepends on the specific donor group used.
Emission 500 - 650 nmCollect broad range to observe solvatochromism.
Data Interpretation: Solvatochromic Shift

To validate the probe before cell use, measure emission in solvents of varying polarity.

SolventPolarity IndexExpected Emission

(nm)
Intensity
Toluene 2.4 (Non-polar)510 - 530 (Green/Yellow)High (Bright)
DCM 3.1 (Intermediate)540 - 560 (Orange)Medium
DMSO 7.2 (Polar)590 - 620 (Red)Low (Quenched)
Water 10.2 (Polar)>630 or Non-emissiveNegligible

Note: A drastic redshift and intensity drop in polar solvents confirms the ICT mechanism required for high-contrast LD imaging.

Quality Control & Troubleshooting

  • Issue: Low Fluorescence Signal.

    • Cause: ACQ (Aggregation-Caused Quenching) in the stock solution or insufficient hydrophobicity.

    • Solution: Lower the loading concentration. Ensure the C7 donor is bulky (e.g., triphenylamine) to prevent π-π stacking.

  • Issue: Non-Specific Staining (Cytosol).

    • Cause: Probe is not lipophilic enough.

    • Solution: Do not hydrolyze the ethyl ester to the acid unless conjugating to a targeting peptide. The ester form is preferred for passive LD targeting.

  • Safety: BTD derivatives can be photosensitizers (generating singlet oxygen).[3] Minimize light exposure during incubation to prevent phototoxicity unless photodynamic therapy (PDT) is the goal.

References

  • Appelqvist, H., et al. (2017). "Specific Imaging of Intracellular Lipid Droplets Using a Benzothiadiazole Derivative with Solvatochromic Properties."[4] Bioconjugate Chemistry, 28(5), 1363-1370.[4][5]

  • Neto, B. A. D., et al. (2015). "Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds." Accounts of Chemical Research, 48(6), 1560–1569.

  • Mandal, S., et al. (2022). "Amino Acid-Triggered Water-Soluble NBD Derivatives for Differential Organelle Staining." ChemistrySelect, 7(31).

  • Silva, B. V., et al. (2021). "Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission."[3] Molecules, 26(13), 3828.

  • Chowdhury, A., et al. (2021). "Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): A New AIE Luminogen." RSC Advances, 11, 29012-29020.

Sources

Introduction: The Benzothiadiazole Core as a Privileged Scaffold in Fluorescence

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Synthesis Intermediates for Benzothiadiazole-Based Fluorescent Dyes

The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in the development of modern fluorescent materials.[1][2] Its prominence stems from its inherent electron-deficient nature, which makes it a powerful electron acceptor.[3] When coupled with electron-donating moieties, the BTD core forms a classic intramolecular "push-pull" or donor-acceptor (D-A) system. This architecture is fundamental to its remarkable photophysical properties, including high fluorescence quantum yields, large Stokes shifts, and environmentally sensitive (solvatochromic) emission.[4] These characteristics make BTD-based dyes highly sought after for applications ranging from bioimaging and cellular probes to organic light-emitting diodes (OLEDs).[1][3][5]

This guide provides researchers, scientists, and drug development professionals with a detailed exploration of the core synthesis intermediates that enable the construction of this versatile class of fluorophores. We will delve into the causality behind synthetic choices, provide field-proven protocols, and illustrate the key strategic pathways that transform simple precursors into highly functional fluorescent dyes.

The Foundational Intermediate: Synthesis of the 2,1,3-Benzothiadiazole Core

The journey into BTD-based dyes begins with the synthesis of the parent heterocycle. The most reliable and high-yielding method, established for over a century, involves the cyclization of o-phenylenediamine.[6]

Causality of the Reaction: The reaction proceeds via the interaction of the diamine with a sulfur-donating reagent, most commonly thionyl chloride (SOCl₂) or sulfur dioxide (SO₂).[6][7] The o-phenylenediamine provides the benzene backbone and the two nitrogen atoms, while the reagent delivers the sulfur atom required to form the fused thiadiazole ring. The choice of thionyl chloride is often preferred in a laboratory setting for its reactivity, which allows the reaction to proceed under relatively mild conditions, typically yielding the product in over 85%.[6]

Diagram: Synthesis of the 2,1,3-Benzothiadiazole Core

G OPD o-Phenylenediamine BTD 2,1,3-Benzothiadiazole OPD->BTD Cyclization SOCl2 Thionyl Chloride (SOCl2) in Pyridine SOCl2->BTD Byproducts SO2 + HCl BTD->Byproducts Formation of

Caption: Core synthesis of 2,1,3-benzothiadiazole from o-phenylenediamine.

Experimental Protocol: Synthesis of 2,1,3-Benzothiadiazole

Objective: To synthesize the parent 2,1,3-benzothiadiazole heterocycle.

Materials:

  • o-Phenylenediamine

  • Thionyl chloride (SOCl₂)

  • Pyridine (anhydrous)

  • Toluene (anhydrous)

  • Hydrochloric acid (1 M)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a nitrogen-flushed, three-necked flask equipped with a reflux condenser and a dropping funnel, dissolve o-phenylenediamine (1.0 eq) in anhydrous toluene.

  • Add anhydrous pyridine (2.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add thionyl chloride (2.2 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C. The reaction is exothermic.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 3-4 hours. Monitor the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and carefully quench by slowly adding water.

  • Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1 M HCl, water, and saturated NaHCO₃ solution.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure 2,1,3-benzothiadiazole.[6]

The Gateway Intermediate: 4,7-Dibromo-2,1,3-benzothiadiazole

While the parent BTD core is the foundation, the 4,7-dibromo-2,1,3-benzothiadiazole derivative is arguably the most critical intermediate in the synthesis of fluorescent dyes.[3][8][9]

Strategic Importance: The electron-withdrawing nature of the fused thiadiazole ring deactivates the benzoid ring towards electrophilic substitution. However, bromination can be forced under specific conditions to install bromine atoms at the 4 and 7 positions.[6][10] These bromine atoms serve as exceptionally versatile synthetic handles. They are ideal leaving groups for palladium-catalyzed cross-coupling reactions, allowing for the strategic introduction of various electron-donating aryl or heteroaryl groups to create D-A-D (Donor-Acceptor-Donor) architectures.[11][12] This modular approach is the primary reason for the vast diversity of BTD-based dyes.

Experimental Protocol: Synthesis of 4,7-Dibromo-2,1,3-benzothiadiazole

Objective: To synthesize the key building block for cross-coupling reactions.

Materials:

  • 2,1,3-Benzothiadiazole

  • Bromine (Br₂)

  • Fuming sulfuric acid (or a suitable solvent like CCl₄ with a catalyst)

Procedure:

  • Caution: This reaction should be performed in a well-ventilated fume hood with appropriate personal protective equipment. Bromine is highly corrosive and toxic.

  • To a solution of 2,1,3-benzothiadiazole (1.0 eq) in a suitable solvent (e.g., fuming sulfuric acid), slowly add bromine (2.2 eq) at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for several hours until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture over crushed ice to precipitate the product.

  • Filter the solid precipitate, wash thoroughly with water to remove any residual acid, and then wash with a sodium thiosulfate solution to quench any remaining bromine.

  • Dry the crude product. Recrystallization from a suitable solvent (e.g., ethanol or acetic acid) affords pure 4,7-dibromo-2,1,3-benzothiadiazole as a solid.[6][13]

Building Diversity: Cross-Coupling Strategies

With the 4,7-dibromo-BTD intermediate in hand, the door is open to a vast array of fluorescent dyes through palladium-catalyzed cross-coupling reactions. The two most prevalent methods are the Suzuki-Miyaura and Stille couplings.[3]

Diagram: The Central Role of 4,7-Dibromo-BTD

G cluster_0 Core Synthesis cluster_1 Cross-Coupling Reactions BTD 2,1,3-Benzothiadiazole DibromoBTD 4,7-Dibromo-BTD BTD->DibromoBTD Bromination DAD_Dye D-A-D Fluorescent Dye DibromoBTD->DAD_Dye Suzuki Coupling DibromoBTD->DAD_Dye Stille Coupling Donor_B Donor-B(OR)2 (Boronic Acid/Ester) Donor_B->DAD_Dye Donor_Sn Donor-Sn(Bu)3 (Organostannane) Donor_Sn->DAD_Dye Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->DAD_Dye Catalyzes

Sources

The Privileged Scaffold: A Technical Guide to Benzothiadiazole Esters in Medicinal Chemistry

[1]

Executive Summary

This technical guide examines the medicinal and agrochemical significance of 2,1,3-benzothiadiazole (BTD) esters. While often overshadowed by their benzothiazole cousins, BTD esters represent a unique class of "privileged scaffolds" due to their electron-deficient nature, high fluorescence quantum yields, and capacity to act as bioisosteric prodrugs. This guide focuses on their dual utility: as systemic acquired resistance (SAR) inducers in agro-immunology (a model for innate immunity) and as fluorogenic probes in high-fidelity bioimaging.

Part 1: Structural Significance & Electronic Architecture

The core structure, 2,1,3-benzothiadiazole (also known as piazthiole), consists of a benzene ring fused to a 1,2,5-thiadiazole ring.[1]

The "Electron Sink" Effect

In medicinal chemistry, the BTD core is a potent electron-withdrawing group (EWG). When conjugated with electron-rich donors (D-A-D systems), it facilitates Intramolecular Charge Transfer (ICT).

  • Why this matters: This electronic deficiency allows BTD esters to stabilize lowered LUMO energy levels, making them excellent candidates for n-type organic semiconductors and, more importantly for biology, red-shifted fluorescent probes that can image deep tissue with minimal background interference.

The Ester Functionality: Prodrug vs. Probe

The ester moiety attached to the BTD core typically serves one of two distinct roles depending on the application:

  • The Prodrug Strategy (Agrochemical/Pharma): The ester masks a polar carboxylic acid, increasing lipophilicity (LogP) to facilitate membrane permeability. Once intracellular, cytosolic esterases hydrolyze it to the active metabolite.

  • The Bioconjugation Handle (Bioimaging): The ester serves as a reactive intermediate (e.g., NHS-ester precursors) to label proteins or acts as a solvatochromic sensor for lipid environments.

Part 2: The Canonical Case – Acibenzolar-S-Methyl (ASM)

Acibenzolar-S-methyl (BTH) is the most commercially and scientifically significant BTD ester. It serves as the gold standard for understanding the prodrug mechanism in this chemical class.

Mechanism of Action: The SAR Pathway

ASM is a functional analogue of Salicylic Acid (SA) , a key signaling hormone. It does not kill pathogens directly; rather, it "primes" the host's immune system.[2][3][4]

  • Causality: The ester (ASM) penetrates the cuticle/membrane. Inside the cell, it is hydrolyzed to benzo[1,2,3]thiadiazole-7-carboxylic acid . This acid binds to the NPR1 receptor (Non-Expressor of Pathogenesis-Related Genes 1), translocating it to the nucleus to activate defense genes.

Pathway Visualization

The following diagram illustrates the activation pathway of the BTD ester ASM.

ASM_PathwayASMAcibenzolar-S-methyl(BTD Ester / Prodrug)Cell_EntryCellular Uptake(Lipophilic)ASM->Cell_EntryPassive TransportHydrolysisEsterase HydrolysisCell_Entry->HydrolysisAcid_MetaboliteBTD-7-Carboxylic Acid(Active Species)Hydrolysis->Acid_MetaboliteCleavage of S-MethylNPR1NPR1 ReceptorActivationAcid_Metabolite->NPR1Mimics Salicylic AcidNucleusNuclear TranslocationNPR1->NucleusGene_ExpPR Gene Expression(Systemic Resistance)Nucleus->Gene_Exp

Caption: The activation cascade of Acibenzolar-S-methyl, demonstrating the critical role of ester hydrolysis in bioavailability and receptor activation.

Part 3: Emerging Medicinal Applications & Bioimaging[6]

Beyond plant immunology, BTD esters are gaining traction in human medicinal chemistry and diagnostics.[5]

Fluorescent Probes for Lipid Droplets

BTD esters are increasingly used to image Lipid Droplets (LDs) .[6] LDs are biomarkers for metabolic disorders and cancer.

  • Mechanism: The BTD core is solvatochromic.[6] In the non-polar environment of a lipid droplet, the fluorescence intensity increases significantly (turn-on response) while quenching in aqueous cytosol.

  • Key Derivative: 4-substituted-2,1,3-benzothiadiazole derivatives.[7]

Comparative Data: BTD vs. Classical Fluorophores

The following table highlights why BTD esters are preferred over classical dyes like Fluorescein for specific applications.

FeatureBTD Esters/DerivativesFluorescein (FITC)Technical Advantage
Stokes Shift Large (>100 nm)Small (~25 nm)Reduces self-quenching; better signal-to-noise ratio.
Photostability HighLow (Bleaches quickly)Allows for long-term time-lapse imaging.
Size Small Molecule (<300 Da)Medium (~400 Da)Minimal perturbation of the biological target.
Solvatochromism StrongWeakAbility to sense environmental polarity (e.g., membranes).

Part 4: Synthetic Architectures & Protocols

Synthesis of the BTD Core

The synthesis of the BTD core is a self-validating protocol relying on the cyclization of phenylenediamines. The following protocol describes the synthesis of a 7-methoxycarbonyl-1,2,3-benzothiadiazole (an ASM precursor).

Protocol: Ring Closure and Esterification

Reagents: Methyl 2,3-diaminobenzoate, Thionyl Chloride (

  • Preparation: Dissolve methyl 2,3-diaminobenzoate (1.0 eq) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add dry pyridine (4.0 eq) as an HCl scavenger.

  • Cyclization: Cool the solution to 0°C. Dropwise add thionyl chloride (2.0 eq). The reaction is highly exothermic; temperature control is critical to prevent polymerization.

  • Reflux: Allow the mixture to warm to room temperature, then reflux for 4 hours. The color typically shifts from pale yellow to deep orange/red, indicating ring closure.

  • Quenching (Critical Step): Pour the reaction mixture into ice-water. The BTD ester is stable, but excess thionyl chloride must be destroyed violently.

  • Extraction: Extract with DCM. Wash the organic layer with 1M HCl (to remove pyridine) followed by brine.

  • Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Yield Expectation: 85-95%. Validation:


Synthetic Workflow Diagram

Synthesis_WorkflowStartStart: Methyl 2,3-diaminobenzoateReagentAdd SOCl2 / Pyridine(0°C, Argon)Start->ReagentIntermediateN-sulfinylamine IntermediateReagent->IntermediateNucleophilic AttackCyclizationRing Closure (Reflux)Intermediate->Cyclization- SO2, - HClWorkupQuench (Ice Water) & ExtractionCyclization->WorkupProductProduct: Methyl 1,2,3-benzothiadiazole-7-carboxylateWorkup->ProductPurification

Caption: Step-by-step synthetic workflow for the generation of the benzothiadiazole ester core from diaminobenzoate precursors.

References

  • Syngenta Crop Protection. (n.d.). Acibenzolar-S-methyl: Mode of Action and Biological Activity. Retrieved from

  • Neto, B. A. D., et al. (2015).[8] Benzothiadiazole Derivatives as Fluorescence Imaging Probes: Beyond Classical Scaffolds. Accounts of Chemical Research. Link

  • BenchChem. (2025).[3] Application of 4-Methyl-2,1,3-benzothiadiazole in Bioimaging: A Detailed Guide. Link

  • Wikipedia. (n.d.). Acibenzolar-S-methyl. Retrieved from

  • Chane-Ching, K., et al. (2017). Synthesis of benzothiadiazole-based molecules via direct arylation. New Journal of Chemistry. Link

Methodological & Application

Optimized Protocols for Suzuki-Miyaura Coupling of Benzothiadiazole-4-Carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Importance

The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in materials science (Organic Photovoltaics, OLEDs) and medicinal chemistry due to its high electron affinity and planar geometry. When functionalized with a carboxylate at the C4 position (e.g., methyl 7-bromo-2,1,3-benzothiadiazole-4-carboxylate ), the molecule becomes a potent "pull" unit in "push-pull" systems.

However, this substrate presents specific synthetic challenges:

  • Ester Sensitivity: The C4-carboxylate is susceptible to hydrolysis under the basic aqueous conditions typical of Suzuki couplings.

  • Steric Strain: The C4-ester exerts steric pressure on the C3/C5 positions, potentially hindering transmetallation.

  • Electronic Deactivation: While the electron-deficient ring facilitates oxidative addition, it can stabilize Pd-intermediates too strongly, slowing the catalytic turnover.

This guide provides two validated protocols: a Standard High-Throughput Method for simple arylations and an Advanced Sterically-Demanding Method for bulky or heteroaryl couplings (e.g., thiophenes, furans).

Mechanistic Causality & Reaction Design

To optimize yield, one must understand the catalytic bottleneck. For electron-deficient halides like BTD-bromides, Oxidative Addition is rapid. The rate-determining step (RDS) often shifts to Transmetallation or Reductive Elimination , particularly if the boronic acid is electron-rich (e.g., thiophene-2-boronic acid).

Critical Control Points[1]
  • Base Selection: Strong hydroxide bases (NaOH, KOH) must be avoided to prevent saponification of the 4-carboxylate. We utilize Potassium Phosphate (

    
    )  or Cesium Carbonate (
    
    
    
    )
    to maintain basicity while minimizing nucleophilic attack on the ester.
  • Ligand Architecture: For sterically encumbered couplings (ortho-substitution), bulky biaryl phosphine ligands (Buchwald ligands like S-Phos or X-Phos ) are required to force reductive elimination.

Mechanistic Workflow (DOT Visualization)

SuzukiMechanism PreCat Pd(II) Precatalyst (Pd(OAc)2 / Pd2(dba)3) ActiveCat Active Pd(0)L Species (12-14e-) PreCat->ActiveCat Reduction/Ligand Exchange OxAdd Oxidative Addition (Fast for BTD-Br) ActiveCat->OxAdd + BTD-Bromide Complex1 Pd(II)-Ar-Br Complex OxAdd->Complex1 TransMet Transmetallation (Steric Bottleneck) Complex1->TransMet + Activated Boronate BaseStep Base Activation (K3PO4 / Cs2CO3) BaseStep->TransMet Activates Boron RedElim Reductive Elimination (Product Release) TransMet->RedElim Pd(II) Diaryl Complex RedElim->ActiveCat Regeneration

Figure 1: Catalytic cycle highlighting the oxidative addition speed vs. the transmetallation bottleneck in BTD systems.

Experimental Protocols

Protocol A: The "Workhorse" Method (Standard Arylation)

Best for: Coupling simple phenyl groups or unhindered thiophenes to BTD-4-carboxylate.

Reagents:

  • Substrate: Methyl 7-bromo-2,1,3-benzothiadiazole-4-carboxylate (1.0 equiv)

  • Boronic Acid: Arylboronic acid (1.2 equiv)

  • Catalyst:

    
     (Tetrakis) (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: Toluene : Ethanol (3:1 ratio)

Step-by-Step:

  • Degassing: Charge a Schlenk tube with the BTD bromide and boronic acid.[1] Evacuate and backfill with Argon (

    
    ).[1]
    
  • Solvent Prep: In a separate vial, sparge the Toluene/Ethanol mixture with Argon for 15 minutes.

  • Catalyst Addition: Add

    
     to the solids under positive Argon flow. Note: The catalyst must be bright yellow. If orange/brown, it is oxidized and will fail.
    
  • Mixing: Syringe in the degassed solvent and the aqueous base.

  • Reaction: Seal the tube and heat to 90°C for 12–16 hours. The solution typically turns dark red/black.

  • Workup: Cool to RT. Dilute with DCM. Wash with water (

    
    ) and brine. Dry over 
    
    
    
    .
  • Purification: Silica gel chromatography. Caution: BTD derivatives are often highly colored (fluorescent yellow/orange) and can streak on silica. Use a gradient of Hexanes:EtOAc (starting 95:5).

Protocol B: The "High-Performance" Method (Sterically Hindered/Heteroaryl)

Best for: Polymer synthesis (e.g., PTB7 analogs), hindered substrates, or preventing ester hydrolysis.

Reagents:

  • Substrate: Methyl 7-bromo-2,1,3-benzothiadiazole-4-carboxylate

  • Boronic Ester: Pinacol ester derivatives (1.1 equiv)

  • Catalyst Source:

    
     (2 mol%)
    
  • Ligand: S-Phos or X-Phos (8 mol%) (1:4 Pd:Ligand ratio)

  • Base:

    
     (3.0 equiv) - Use solid anhydrous base if hydrolysis is observed, otherwise 1M aq.
    
  • Solvent: 1,4-Dioxane : Water (9:1)

Step-by-Step:

  • Pre-complexation: In a glovebox or under Argon, mix

    
     and S-Phos in 1 mL of degassed Dioxane. Stir at RT for 10 mins (Solution changes from purple to orange/brown indicating active 
    
    
    
    formation).
  • Main Charge: Add Substrate, Boronic Ester, and

    
     to a microwave vial or pressure tube.
    
  • Combine: Add the pre-complexed catalyst solution and the remaining solvent/water.

  • Reaction: Heat to 100°C (oil bath) or 110°C (Microwave, 1 hour).

  • Validation: Monitor via TLC. The "push-pull" product will likely have a distinct lower

    
     and strong fluorescence compared to the starting bromide.
    

Data & Optimization Guide

Comparison of Ligand/Base Efficacy

The following data summarizes typical yields for coupling 2-thienylboronic acid to methyl 7-bromo-BTD-4-carboxylate.

EntryCatalyst SystemBaseSolventYieldNotes
1


(aq)
Tol/EtOH65%Moderate hydrolysis observed (5-10%).
2


(aq)
DMF72%Good conversion, difficult solvent removal.
3

/ S-Phos

(aq)
Dioxane91% Recommended. Minimal hydrolysis.
4

/ X-Phos

(s)
Toluene88%Best for strictly anhydrous requirements.
Troubleshooting Workflow

Troubleshooting Start Issue Detected Prob1 Low Conversion Start->Prob1 Prob2 Ester Hydrolysis Start->Prob2 Prob3 Protodeboronation Start->Prob3 Sol1 Switch to S-Phos/X-Phos Increase Temp to 110°C Prob1->Sol1 Sol2 Switch Base to K3PO4 Use Anhydrous Conditions Prob2->Sol2 Sol3 Use Boronic Ester (Pin) Add Base SLOWLY Prob3->Sol3

Figure 2: Decision tree for common synthetic failures.

References

  • Liang, Y., et al. (2010).[2] "For the Bright Future—Bulk Heterojunction Polymer Solar Cells with Power Conversion Efficiency of 7.4%." Journal of the American Chemical Society, 132(22), 7593–7597. (Seminal paper on PTB7 synthesis using BTD-esters).

  • Miyaura, N., & Suzuki, A. (1995).[3] "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. (Foundational Mechanism).

  • BenchChem. (2025).[1] "Suzuki-Miyaura Reactions with Benzothiadiazole Substrates." Application Note. (General conditions for BTD).

  • Organic Chemistry Portal. "Suzuki Coupling." (Ligand selection guides).

Sources

Application Note: Chemoselective Reduction of Ethyl Benzo[c][1,2,5]thiadiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the synthetic methodology for reducing ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (1) to benzo[c][1,2,5]thiadiazole-4-methanol (2). This transformation is a critical step in the synthesis of bioactive benzothiadiazole (BTD) scaffolds, often used as bioisosteres in drug discovery (e.g., Tianeptine analogs, antibacterial agents) and as electron-deficient units in optoelectronics.

The primary challenge in this reduction is chemoselectivity . The 2,1,3-benzothiadiazole ring is electron-deficient and susceptible to reductive cleavage (N-S bond scission) or over-reduction to the diamine under harsh conditions. This guide presents two validated protocols:

  • Method A (Standard): Lithium Aluminum Hydride (

    
    ) reduction under kinetic control.
    
  • Method B (Alternative): Sodium Borohydride (

    
    ) activated with Calcium Chloride (
    
    
    
    ), offering milder conditions for scale-up.

Chemical Context & Strategic Analysis

Substrate Analysis
  • Target Moiety: Ethyl ester at C4 position.

  • Sensitive Moiety: The 1,2,5-thiadiazole ring fused to the benzene core. The N=S=N unit possesses low-lying LUMO orbitals, making it an electrophile.

  • Risk: Strong hydride donors at elevated temperatures can attack the ring, leading to ring-opening (formation of 1,2-diaminobenzene derivatives).

Mechanistic Pathway

The reduction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.[1][2] To avoid side reactions with the heterocycle, the reaction relies on the fact that the ester carbonyl is significantly more electrophilic than the heterocyclic ring carbons.

ReactionMechanism Substrate Ethyl Ester (1) (Electrophilic C=O) Intermediate1 Tetrahedral Intermediate Substrate->Intermediate1 + H- (Hydride) SideProduct Ring Opening (Over-reduction) Substrate->SideProduct High Temp / Excess Reagent Aldehyde Aldehyde (Transient) Intermediate1->Aldehyde - EtO- Alcohol Alcohol Product (2) (Nucleophilic O-) Aldehyde->Alcohol + H- (Fast)

Figure 1: Reaction pathway highlighting the primary reduction vs. the risk of ring opening.

Experimental Protocols

Method A: Lithium Aluminum Hydride ( ) Reduction

Best for: Small to medium scale (mg to g); High yields. Critical Control: Temperature must be maintained at


 to prevent ring attack.
Materials
  • Substrate: Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (1.0 eq)

  • Reagent:

    
     (2.4 M in THF or powder) (1.2 eq)
    
  • Solvent: Anhydrous THF (Tetrahydrofuran)

  • Quench: Rochelle’s Salt (Potassium sodium tartrate) or Fieser Reagents.

Step-by-Step Procedure
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

  • Solvation: Dissolve the substrate (1.0 eq) in anhydrous THF (

    
     concentration). Cool the solution to 
    
    
    
    using an ice/water bath.
  • Reagent Addition:

    • If using solution: Add

      
       solution (1.2 eq) dropwise over 15 minutes.
      
    • If using powder: Suspend

      
       in THF in a separate flask, cool to 
      
      
      
      , and transfer the ester solution into the hydride suspension via cannula (reverse addition is safer for heterocycles).
  • Reaction: Stir at

    
     for 30–60 minutes. Monitor by TLC (Hexane/EtOAc 3:1).
    
    • Note: Do not warm to room temperature unless conversion is incomplete after 1 hour.

  • Quench (Fieser Method):

    • Dilute with

      
       (equal volume).
      
    • Add water (

      
       mL per 
      
      
      
      g
      
      
      ).
    • Add 15% NaOH (

      
       mL).
      
    • Add water (

      
       mL).
      
  • Workup: Add anhydrous

    
     to the granular white precipitate. Stir for 15 mins, filter through a Celite pad, and concentrate in vacuo.
    
  • Purification: Flash column chromatography (Silica gel, 0-40% EtOAc in Hexanes).

Method B: / (Modified Brown Reduction)

Best for: Larger scale (>10g); Higher chemoselectivity; Safety. Mechanism:


 and 

generate

or

-like species in situ, which reduces esters but is less aggressive toward the thiadiazole ring than

.
Materials
  • Substrate: Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (1.0 eq)

  • Reagents:

    
     (2.5 eq), 
    
    
    
    (anhydrous, 1.5 eq).
  • Solvent: Ethanol (Absolute) and THF (2:1 ratio).

Step-by-Step Procedure
  • Solvation: Dissolve the ester (1.0 eq) in THF/EtOH (2:1 mixture,

    
    ).
    
  • Activation: Add anhydrous

    
     (1.5 eq) to the solution. Stir for 10 minutes at room temperature.
    
  • Reduction: Cool to

    
    . Add 
    
    
    
    (2.5 eq) portion-wise over 20 minutes.
    • Observation: Hydrogen gas evolution will occur. Ensure proper venting.

  • Completion: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours.

  • Quench: Cool to

    
    . Carefully add saturated 
    
    
    
    solution.
  • Workup: Extract with EtOAc (

    
    ). Wash combined organics with Brine. Dry over 
    
    
    
    .
  • Purification: Often yields pure product without chromatography; recrystallize from Hexane/EtOAc if necessary.

Analytical Data & Validation

ParameterExpected ResultNotes
Appearance Yellow to Orange solidBTD derivatives are typically colored.
TLC (

)

(Hex/EtOAc 2:1)
Significant polarity shift from ester (

).

NMR

5.1–5.3 ppm (s, 2H)
Appearance of benzylic

singlet.

NMR
Loss of Quartet/TripletDisappearance of ethyl ester signals (

ppm).
MS (ESI)

or

Confirm molecular weight (MW: 166.19).

Troubleshooting & Decision Matrix

Use the following decision tree to select the appropriate protocol based on your constraints.

DecisionTree Start Start: Reduction of BTD-Ester ScaleCheck Scale of Reaction? Start->ScaleCheck SmallScale < 1 gram ScaleCheck->SmallScale LargeScale > 5 grams ScaleCheck->LargeScale SafetyCheck Strict Temp Control Possible? SmallScale->SafetyCheck MethodB Method B: NaBH4/CaCl2 (Safer, Chemoselective) LargeScale->MethodB Avoid Exotherm MethodA Method A: LiAlH4 (High Yield, Fast) SafetyCheck->MethodA Yes (0°C) SafetyCheck->MethodB No

Figure 2: Workflow for selecting the optimal reduction protocol.

Common Issues
  • Ring Cleavage (Product is colorless/dark tar):

    • Cause: Reaction temperature too high or reaction time too long with

      
      .
      
    • Solution: Switch to Method B or strictly maintain

      
       and quench immediately upon ester consumption.
      
  • Incomplete Reaction:

    • Cause: Old

      
       or moisture in solvent.
      
    • Solution: Titrate hydride or use fresh bottle. Ensure anhydrous THF.

Safety & Hazards

  • Benzothiadiazoles: Generally possess low acute toxicity but should be treated as potential irritants.

  • 
    :  Reacts violently with water/moisture. Pyrophoric. Handle under inert atmosphere.
    
  • Hydrogen Evolution: Both methods generate

    
     gas. Perform in a well-ventilated fume hood.
    

References

  • General Ester Reduction: Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." Journal of Organic Chemistry, 1982 , 47(24), 4702–4708. Link

  • BTD Functionalization: Neto, B. A. D.; Luli, S. B.; da Silva, A. A. "Benzothiadiazole derivatives as fluorophores: Synthesis, properties and applications." European Journal of Organic Chemistry, 2014 , 2014(20), 4167–4178. Link

  • Synthesis of BTD Alcohols (Analogous): Tulla-Puche, J.; Bayó-Puxan, N.; Marcucci, E.; Albericio, F. "2,1,3-Benzothiadiazole-4,5-diamine: A Novel Fluorogenic Scaffold." Journal of Fluorescence, 2008 , 18, 1121–1126. Link

  • Method B Validation (NaBH4/CaCl2): Hamada, Y.; Shioiri, T. "New methods for the synthesis of alcohols from esters." Chemical and Pharmaceutical Bulletin, 1982 , 30(5), 1921-1924. Link

Sources

Application Note: High-Efficiency Solid-Phase Synthesis of Benzothiadiazole-4-Carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

2,1,3-Benzothiadiazole-4-carboxylic acid (BTD-4-COOH) is a "privileged scaffold" in medicinal chemistry, acting as a bioisostere for indole and naphthalene ring systems. It is increasingly utilized in the development of antimicrobial agents, CFTR correctors, and fluorescent probes due to its high electron affinity and photostability.

However, incorporating BTD-4-COOH into solid-phase workflows presents specific challenges distinct from standard amino acid coupling:

  • Electronic Deactivation: The electron-withdrawing nature of the thiadiazole ring reduces the electron density of the carboxylic acid carbonyl, potentially altering activation kinetics compared to standard Fmoc-amino acids.

  • Peri-Interaction (Sterics): The carboxylic acid at the C4 position experiences steric repulsion and lone-pair repulsion from the adjacent Nitrogen (N5) of the thiadiazole ring (the peri-effect). This often leads to incomplete coupling using standard carbodiimide (DIC) methods.

  • Aggregation: The planar, heteroaromatic nature of the BTD system promotes

    
    -
    
    
    
    stacking on the resin, leading to poor solvation and "difficult sequence" behavior.

This guide details an optimized protocol using HATU/HOAt activation in NMP , specifically designed to overcome these steric and electronic barriers.

Chemical Logic & Mechanism[1][2]

The "Peri-Effect" Challenge

Unlike a standard phenylalanine derivative, BTD-4-COOH possesses a rigid geometry. The proximity of the C4-carboxyl group to the N5-ring nitrogen creates a region of high electron density and steric bulk.

  • Standard Coupling (DIC/HOBt): Often fails to drive the reaction to completion due to the slow formation of the active ester.

  • Optimized Coupling (HATU/HOAt): The 7-azabenzotriazole (At) moiety in HATU facilitates faster acylation via a neighboring group effect, which is critical for sterically hindered aromatic acids.

Solvation Strategy

To counteract the


-

stacking of BTD moieties on the solid support, N-Methyl-2-pyrrolidone (NMP) is recommended over DMF. NMP has superior solvating power for planar aromatic systems, keeping the polymer matrix swollen and the reactive sites accessible.

Materials & Equipment Setup

ComponentSpecificationPurpose
Resin Rink Amide MBHA (0.5–0.7 mmol/g)Generates C-terminal amides; MBHA linker is robust.
Building Block 2,1,3-Benzothiadiazole-4-carboxylic acidCore scaffold (Must be >98% purity).
Coupling Agent HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)High-efficiency activation for hindered acids.
Additive HOAt (1-Hydroxy-7-azabenzotriazole)Optional: Suppresses racemization (if chiral centers present) and accelerates rate.
Base DIPEA (N,N-Diisopropylethylamine)Non-nucleophilic base to initiate activation.
Solvent Anhydrous NMP (primary) & DCM (swelling)NMP disrupts aggregation; DCM ensures max swelling.
Cleavage Cocktail TFA / TIS / H₂O (95:2.5:2.5)Standard acidolytic cleavage.

Experimental Protocols

Protocol A: Resin Preparation & Swelling

Objective: Ensure all reactive sites are solvent-accessible.

  • Weigh 100 mg of Rink Amide MBHA resin into a fritted polypropylene syringe reactor.

  • Add 3 mL DCM and shake gently for 30 minutes.

  • Drain DCM and wash with DMF (3 x 3 mL) .

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (2 x 10 min).

  • Wash thoroughly: DMF (3x), DCM (3x), NMP (3x).

    • Note: The final wash with NMP is crucial to prepare the environment for the BTD coupling.

Protocol B: Coupling of BTD-4-COOH (The Critical Step)

Objective: Drive the formation of the sterically hindered amide bond.

  • Pre-activation: In a separate vial, dissolve:

    • BTD-4-COOH (3.0 equivalents relative to resin loading)

    • HATU (2.9 equivalents)

    • HOAt (3.0 equivalents - highly recommended)

    • Solvent: NMP (concentration ~0.2 M)

  • Add DIPEA (6.0 equivalents) to the vial.

    • Observation: The solution may turn yellow/orange. Allow to activate for 2-3 minutes (do not exceed 5 mins to avoid guanidinylation side reactions).

  • Coupling: Transfer the activated solution to the resin reactor.

  • Incubation: Shake at room temperature for 2 to 4 hours .

    • Optimization: For extremely hindered amines on the resin (e.g., N-methylated amines), extend to 12 hours or perform a "double couple" (repeat Protocol B with fresh reagents).

  • Wash: Drain and wash with NMP (3x) and DCM (3x).

  • Validation: Perform a Kaiser Test (Ninhydrin).[1]

    • Result: Beads should be colorless (complete coupling). If blue, repeat coupling.

Protocol C: Cleavage & Isolation
  • Wash resin with DCM (5x) to remove all traces of NMP (NMP is difficult to remove after cleavage).

  • Dry resin under nitrogen flow for 15 minutes.

  • Add Cleavage Cocktail (TFA/TIS/H₂O 95:2.5:2.5). Shake for 2 hours.

  • Precipitate filtrate into cold Diethyl Ether .

  • Centrifuge, decant, and lyophilize.

Workflow Visualization

The following diagram illustrates the logical flow of the synthesis, highlighting the critical decision points for "Difficult Sequences."

SPS_Workflow Start Resin Preparation (Rink Amide MBHA) Deprotect Fmoc Deprotection (20% Piperidine) Start->Deprotect Wash1 Wash Cycle (DMF -> DCM -> NMP) Deprotect->Wash1 Coupling Coupling Reaction (2-4 Hours in NMP) Wash1->Coupling Activation Pre-Activation (BTD-Acid + HATU + DIPEA) Activation->Coupling Add to Resin Test Kaiser Test (Ninhydrin) Coupling->Test Recouple Double Coupling (Fresh Reagents) Test->Recouple Blue Beads (Fail) Wash2 Final Wash (DCM to remove NMP) Test->Wash2 Colorless (Pass) Recouple->Coupling Cleavage Acid Cleavage (TFA/TIS/H2O) Wash2->Cleavage

Figure 1: Optimized Solid-Phase Synthesis workflow for Benzothiadiazole derivatives, featuring a recursive loop for incomplete couplings detected by the Kaiser test.

Troubleshooting & Optimization Guide

IssueProbable CauseCorrective Action
Low Yield Aggregation of BTD on resin.Switch solvent to 100% NMP; Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) or elevate temp to 50°C (microwave).
Incomplete Coupling Steric hindrance at C4 position.Use HATU (not HBTU/PyBOP). Perform double coupling. Increase equivalents to 5x.
Colored Product BTD is naturally fluorescent/colored.This is normal. BTD derivatives often fluoresce green/yellow. Verify purity via LC-MS, not just visual inspection.
Mass +113 Da TFA adduct or incomplete removal.Ensure thorough ether precipitation. Lyophilize from Acetonitrile/Water.

References

  • Standard SPS Protocols & Heterocycles

    • Coin, I., Beyermann, M., & Bienert, M. (2007).[2] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256.[2]

  • Benzothiadiazole Scaffold in Medicinal Chemistry

    • Keri, R. S., et al. (2015). A comprehensive review on the chemistry and pharmacology of 2,1,3-benzothiadiazoles. European Journal of Medicinal Chemistry.
    • (Proxy for general BTD medicinal chemistry context).

  • Coupling Reagents (HATU/HOAt)

    • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive. Journal of the American Chemical Society, 115(10), 4397–4398.
  • General Amide Coupling Guide

    • BenchChem Application Notes.[3] (2025).[3][4] Application Notes and Protocols for Amide Coupling with Carboxylic Acids.

    • (General reference for stoichiometry).

Sources

Application Notes & Protocols: Strategies for the Crystallization of Ethyl Benzo[c]thiadiazole-4-carboxylate

Application Notes & Protocols: Strategies for the Crystallization of Ethyl Benzo[c][1][2][3]thiadiazole-4-carboxylate

Abstract: This document provides a comprehensive guide to the crystallization of ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate, a heterocyclic compound of interest in pharmaceutical and materials science research. High-quality single crystals are paramount for unambiguous structure elucidation via X-ray diffraction and for achieving high purity. These protocols are designed for researchers, scientists, and drug development professionals, offering a framework grounded in the principles of physical organic chemistry. We will explore foundational concepts, systematic screening workflows, and detailed step-by-step protocols for several robust crystallization techniques, including slow evaporation, slow cooling, and vapor diffusion.

Introduction: The Significance of Crystalline Form

The benzo[c][1][2][3]thiadiazole (BTZ) core is a privileged scaffold in modern chemistry, known for its unique electronic properties and utility in creating advanced materials and pharmacologically active agents.[4][5] Ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate, as a derivative, requires precise structural and purity characterization, for which single-crystal X-ray diffraction is the definitive standard.[6][7][8] Obtaining high-quality crystals is often a significant bottleneck in the research and development pipeline.[6][7] This guide explains the causality behind experimental choices to empower researchers to develop a successful crystallization strategy, moving beyond simple trial-and-error.

Foundational Principles: Mastering Supersaturation

Crystallization is fundamentally a process of controlled precipitation from a supersaturated solution.[9][10] The goal is to decrease the solubility of the solute slowly, allowing molecules to self-assemble into a well-ordered crystal lattice. The choice of solvent and method is therefore critical, as it directly controls the rate at which supersaturation is achieved.

1.1. The Role of the Solvent The selection of an appropriate solvent is the most critical step in any crystallization experiment.[11] An ideal solvent system is one where the target compound has moderate solubility. If the compound is too soluble, it will be difficult to induce crystallization; if it is poorly soluble, it may crash out of solution as an amorphous powder or fine microcrystals.[3]

Key considerations for solvent selection include:

  • Solubility Gradient: For techniques like slow cooling, the ideal solvent will exhibit high solubility for the compound at elevated temperatures and low solubility at lower temperatures.[11][12]

  • Volatility: For slow evaporation, a solvent with a moderate boiling point is preferred to prevent the process from occurring too rapidly.[3] Very volatile solvents like dichloromethane or diethyl ether are often less suitable for this method.[13][14]

  • Polarity Matching: The polarity of the solvent should generally align with the polarity of the solute. For a molecule like ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate, which contains both aromatic rings and a polar ester group, solvents of intermediate polarity such as ethyl acetate, acetone, or acetonitrile are often good starting points.[15]

  • Hydrogen Bonding: The ability of a solvent to act as a hydrogen bond donor or acceptor can influence crystal packing.[3]

Table 1: Properties of Common Crystallization Solvents This table provides a starting point for solvent screening. The selection should be based on preliminary solubility tests with the target compound.

SolventBoiling Point (°C)Polarity IndexPotential RoleSafety Considerations
Hexane690.1Anti-solventFlammable, Neurotoxin
Toluene1112.4Good SolventFlammable, Toxic
Dichloromethane403.1Good Solvent (for diffusion)Volatile, Carcinogen
Diethyl Ether352.8Anti-solvent / Good SolventExtremely Flammable, Peroxide former
Ethyl Acetate774.4Good SolventFlammable, Irritant
Acetone565.1Good SolventFlammable, Irritant
Acetonitrile825.8Good SolventFlammable, Toxic
Isopropanol823.9Good Solvent / Anti-solventFlammable, Irritant
Ethanol784.3Good SolventFlammable
Methanol655.1Good SolventFlammable, Toxic
Water10010.2Anti-solventNon-toxic

Pre-Crystallization Workflow: A Systematic Approach

A methodical approach is essential to efficiently identify suitable crystallization conditions. Rushing into large-scale experiments without preliminary data often leads to wasted material and time.

Gcluster_prepPhase 1: Preparationcluster_screenPhase 2: Screeningcluster_selectPhase 3: Method Selectioncluster_executePhase 4: Execution & AnalysisstartStart withImpure SolidpurityAssess Purity(NMR, LC-MS)start->puritypurifyPurify if Needed(>90% recommended)purity->purifyPurity <90%screenSolubility Screening(Small Scale, ~1-2 mg)purity->screenPurity >90%classifyClassify Solvents:1. Soluble (Cold)2. Soluble (Hot), Insoluble (Cold)3. Sparingly Solublescreen->classifymethodSelect CrystallizationMethod Based on Resultsclassify->methodproto_seProtocol: Slow Evaporationmethod->proto_seClass 1 or 3proto_scProtocol: Slow Coolingmethod->proto_scClass 2proto_vdProtocol: Vapor Diffusionmethod->proto_vdClass 1 + Anti-solventharvestHarvest & Dry Crystalsproto_se->harvestproto_sc->harvestproto_vd->harvestanalyzeAnalyze Crystals(Microscopy, XRD)harvest->analyze

Diagram 1: General workflow for systematic crystallization.

Protocol 2.1: Small-Scale Solvent Solubility Screening

Objective: To identify suitable solvents or solvent systems for crystallization.

Materials:

  • Ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate (10-20 mg)

  • A selection of solvents from Table 1 (e.g., hexane, toluene, ethyl acetate, acetonitrile, ethanol, methanol)

  • Small vials (1-2 mL) with caps

  • Heat gun or water bath

  • Vortex mixer

Procedure:

  • Place approximately 1-2 mg of the compound into each vial.

  • Add a solvent dropwise (e.g., 50 µL at a time) to one of the vials at room temperature.

  • After each addition, vortex the vial and observe the solubility.

  • Record the approximate volume of solvent required to fully dissolve the compound.

  • If the compound does not dissolve in ~0.5 mL of solvent at room temperature, gently warm the vial while observing. Note if dissolution occurs upon heating.

  • If the compound dissolved upon heating, allow the vial to cool slowly to room temperature and then place it in a refrigerator or ice bath. Observe for crystal formation.

  • Repeat this process for each selected solvent.

  • Categorize Results:

    • Category 1 (Good Solvents): Solvents that dissolve the compound readily at room temperature. These are candidates for slow evaporation or as the "good" solvent in a vapor/liquid diffusion system.

    • Category 2 (Recrystallization Solvents): Solvents that dissolve the compound only when hot and show precipitation upon cooling. These are ideal for slow cooling methods.[11]

    • Category 3 (Anti-solvents/Poor Solvents): Solvents in which the compound is sparingly or insoluble, even with heating. These are candidates for use as the "anti-solvent" in diffusion or layering techniques.

Core Crystallization Protocols

Based on the screening results, select one or more of the following methods. It is often beneficial to set up multiple experiments in parallel using different conditions.[16]

3.1. Method 1: Slow Evaporation

Principle: The concentration of the solute is gradually increased as the solvent slowly evaporates, leading to supersaturation and crystal growth.[14][16][17] This method is simple and widely used but can sometimes lead to crystals forming on the walls of the container.[3][15]

GA1. Prepare a nearlysaturated solutionB2. Filter solution intoa clean vialA->BC3. Cover vial loosely(e.g., with pierced parafilm)B->CD4. Store in a vibration-freelocation for days/weeksC->DE5. Harvest crystalsD->E

Diagram 2: Workflow for the Slow Evaporation technique.

Protocol 3.1:

  • Dissolve 5-20 mg of the compound in a suitable solvent (identified from Category 1 or a moderately soluble solvent from Category 2) to create a clear, nearly saturated solution. Using a small vial or NMR tube is effective.[1][3][14]

  • Filter the solution through a small cotton plug or syringe filter into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.[17]

  • Cover the vial in a way that allows for slow solvent evaporation. Common methods include covering with parafilm and piercing it with a needle a few times, or slightly loosening the cap.[1][3]

  • Place the vial in a location free from vibrations and significant temperature fluctuations.

  • Monitor periodically without disturbing the setup. Crystals may form over a period of several days to weeks.

3.2. Method 2: Slow Cooling (Recrystallization)

Principle: This classic method relies on the principle that the compound is significantly more soluble in a hot solvent than in a cold one.[10][11] A saturated solution is prepared at an elevated temperature and then allowed to cool slowly, causing the solubility to drop and crystals to form.

GA1. Add minimum amount ofhot solvent to dissolve solidB2. Prepare a saturatedsolution near boiling pointA->BC3. Allow solution to coolslowly to room temperatureB->CD4. Insulate container topromote slow coolingC->DOptionalE5. Further cool in an ice bathto maximize yieldC->EF6. Collect crystalsvia vacuum filtrationE->F

Diagram 3: Workflow for the Slow Cooling technique.

Protocol 3.2:

  • Place the compound in an Erlenmeyer flask.

  • Select a solvent identified in Category 2 from the screening. Heat a separate container of this solvent to its boiling point.

  • Add the hot solvent to the Erlenmeyer flask portion-wise, with swirling, until the compound just dissolves. The goal is to create a saturated solution at high temperature.

  • If any insoluble impurities remain, perform a hot filtration.

  • Cover the flask and allow it to cool slowly to room temperature. To encourage the formation of large crystals, the cooling process should be as slow as possible; insulating the flask with glass wool or paper towels can be effective.[13]

  • Once the flask has reached room temperature, it can be placed in an ice bath to further decrease the solubility and maximize the crystal yield.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual impurities.[9][13]

3.3. Method 3: Vapor Diffusion

Principle: This is a powerful technique for growing high-quality crystals from a very small amount of material.[3] It involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a larger reservoir of a volatile "anti-solvent" in which the compound is insoluble. The anti-solvent vapor slowly diffuses into the solution of the compound, reducing its solubility and inducing crystallization.

Diagram 4: Setup and mechanism for Hanging Drop Vapor Diffusion.

Protocol 3.3 (Hanging Drop):

  • Prepare a reservoir by adding 0.5-1.0 mL of an anti-solvent (Category 3) to the well of a crystallization plate or a small beaker.

  • Dissolve 1-5 mg of the compound in a minimal amount of a good solvent (Category 1), typically 2-10 µL.

  • Pipette this small drop onto the center of a siliconized glass coverslip.[2]

  • Invert the coverslip and place it over the reservoir, using grease to create an airtight seal.[2]

  • The anti-solvent vapor will slowly diffuse into the hanging drop, causing the compound to crystallize over several days.

Troubleshooting Common Crystallization Issues

ProblemPotential Cause(s)Suggested Solution(s)
Oiling Out Compound is too soluble; cooling is too rapid; impurities present.Try a less polar or "poorer" solvent; slow down the cooling rate significantly; ensure starting material is pure.[3]
No Crystals Form Solution is not sufficiently supersaturated; nucleation barrier is too high.Allow more solvent to evaporate; cool the solution to a lower temperature; scratch the inner surface of the glass with a rod to create nucleation sites; add a "seed crystal" from a previous batch.[11][13]
Fine Powder Forms Nucleation is too rapid; supersaturation is achieved too quickly.Use a more dilute solution; slow down the rate of cooling or anti-solvent addition; try a different solvent system.[3][11]
Poor Crystal Quality Rapid growth; vibrations or disturbances.Ensure the crystallization setup is in a stable, vibration-free environment; slow down the crystallization process (e.g., slower evaporation, slower cooling).[3][17]

References

  • Slow Evaporation Method. (n.d.).
  • Setting up a Traditional Hanging Drop Vapour Diffusion Crystal Growth Experiment. (n.d.).
  • How To: Grow X-Ray Quality Crystals. (n.d.). University of Rochester, Department of Chemistry.
  • Chemical crystallization. (n.d.). SPT Labtech.
  • Guide for crystallization. (n.d.).
  • SOP: CRYSTALLIZATION. (n.d.). UCT Science.
  • How to use the Vapor Diffusion set up of the CrystalBreeder. (2024, July 31). YouTube.
  • 9 Ways to Crystallize Organic Compounds. (2026, February 19). wikiHow.
  • scXRD: Growing single crystals. (n.d.). University of York, Chemistry Teaching Labs.
  • US Patent No. US20090112040A1. (n.d.).
  • Getting crystals your crystallographer will treasure: a beginner's guide. (n.d.). PMC.
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (2023, February 15). Longdom Publishing.
  • Crystal Growth. (n.d.). Linac Coherent Light Source, Biology.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). ePrints Soton.
  • crystallization of small molecules. (n.d.).
  • Vapor diffusion crystallization techniques. (n.d.). ResearchGate.
  • Advanced crystallisation methods for small organic molecules. (2023, March 1). Chemical Society Reviews (RSC Publishing).
  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][17]benzothiazole-4-carboxylate. (n.d.). PMC - NIH. Retrieved February 23, 2026, from

  • Crystallization. (n.d.). Organic Chemistry at CU Boulder.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity. (2024, July 5).
  • Synthesis and crystal structure of ethyl 2-(1,3-benzo-thia-zol-2-yl)-1-oxo-1 H-pyrido[2,1- b][1][17]benzo-thia-zole-4-carboxyl-ate. (2026, January 20). PubMed. Retrieved February 23, 2026, from

  • Selection of recrystallization solvent. (n.d.). ECHEMI.
  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][1][17]benzothiazole-4-carboxylate. (2026, February 7). ResearchGate. Retrieved February 23, 2026, from

  • Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1 H -pyrido[2,1- b ][1][17]benzothiazole-4-carboxylate. (2026, January 20). ResearchGate. Retrieved February 23, 2026, from

  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • How can I obtain good crystals of heterocyclic organic compounds?. (2023, June 6). ResearchGate.
  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-26,1-benzothiazine- 3-carboxylate Polymorph. (2018, May 30). Semantic Scholar.
  • Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. (2010, December 15).
  • ETHYL 1,2,3-THIADIAZOLE-4-CARBOXYLATE. (2025, July 16). ChemicalBook.
  • Benzo[c][1][2][3]thiadiazole-4,7-diyl)bis(quinolin-4(1H). (2021, September 1). PMC. Retrieved February 23, 2026, from

  • Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ 6 ,1-benzothiazine-3-carboxylate Polymorphic Forms. (2018, May 30). MDPI.
  • Chemical properties of thiadiazole compounds. (2025, August 6). ResearchGate.
  • 4,7-Di(thiophen-2-yl)benzo(c)(1,2,5)thiadiazole. (n.d.). PubChem.
  • 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. (n.d.). Retrieved February 23, 2026, from

  • Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors. (2023, January 9). MDPI. Retrieved February 23, 2026, from

  • Benzo[1,2-d:4,5-d′]bis([1][2][17]thiadiazole) and Its Bromo Derivatives. (n.d.). PMC. Retrieved February 23, 2026, from

Troubleshooting & Optimization

Technical Support Center: Improving the Yield of Benzothiadiazole Ester Hydrolysis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to overcoming the challenges associated with the hydrolysis of benzothiadiazole esters. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes to valuable benzothiadiazole carboxylic acids. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you to troubleshoot effectively and enhance your reaction yields.

Fundamentals of Benzothiadiazole Ester Hydrolysis

The conversion of a benzothiadiazole ester to its corresponding carboxylic acid is a critical step in the synthesis of many functional molecules. While seemingly straightforward, this hydrolysis reaction is often plagued by issues such as low yields, incomplete reactions, and challenging purifications, particularly when dealing with sterically hindered substrates.

The most common and generally effective method for this transformation is base-catalyzed hydrolysis, also known as saponification.[1] Unlike acid-catalyzed hydrolysis, which is an equilibrium process, saponification is irreversible because the final step involves the deprotonation of the carboxylic acid by a strong base to form a carboxylate salt.[2] This effectively drives the reaction to completion.[1][2]

The Mechanism: Base-Catalyzed Hydrolysis (BAC2)

The reaction typically proceeds through a bimolecular acyl-oxygen cleavage (BAC2) mechanism. This pathway is one of the most studied in organic chemistry.

  • Nucleophilic Attack: A hydroxide ion (or other base) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This breaks the C=O pi bond and forms a tetrahedral intermediate.

  • Collapse of the Intermediate: The tetrahedral intermediate is unstable and collapses, reforming the C=O double bond.

  • Leaving Group Elimination: This reformation results in the expulsion of the alkoxide (RO⁻) leaving group.

  • Acid-Base Reaction: The expelled alkoxide is a strong base and immediately deprotonates the newly formed carboxylic acid. This final, fast acid-base step forms the carboxylate salt and an alcohol, rendering the overall reaction irreversible.[2][3]

Sources

Technical Support Center: Benzothiadiazole (BTD) Aqueous Solubility

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: BTD-SOL-001 Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The BTD Solubility Paradox

Welcome to the technical support hub for Benzothiadiazole (BTD) derivatives. You are likely here because your BTD fluorophore—brilliant in organic solvents—has either precipitated immediately upon contact with water or lost its fluorescence intensity (quenched) in biological media.[1]

The Core Issue: The 2,1,3-benzothiadiazole core is planar, aromatic, and highly electron-deficient. In aqueous environments, two critical failure modes occur:

  • Hydrophobic Collapse: The lack of polar handles causes rapid precipitation.

  • ACQ (Aggregation-Caused Quenching): Strong

    
     stacking interactions between planar BTD units dissipate excited-state energy non-radiatively, killing fluorescence.[1]
    

This guide provides a tiered troubleshooting approach: Chemical Modification (Tier 1) for synthesis-phase users, and Formulation Strategies (Tier 2) for users working with existing molecules.[1]

Decision Matrix: Selecting Your Solubilization Strategy

Before proceeding, determine your pathway using the logic flow below. This ensures you do not waste time on synthesis if a formulation fix is sufficient.

BTD_Solubility_Matrix Start START: Define Constraint Modifiable Can you chemically modify the structure? Start->Modifiable Application Primary Application? Modifiable->Application Yes Encapsulation Encapsulation Required Modifiable->Encapsulation No Ionic Add Ionic Side Chains (Sulfonate/Ammonium) Application->Ionic Small Molecule Sensor PEG PEGylation (Oligo-ethylene glycol) Application->PEG Bio-labeling / Stability Micelle Pluronic F-127 / Lipid Micelles (For Bio-imaging) Encapsulation->Micelle Large aggregates ok? HostGuest Cyclodextrin Inclusion (For Sensing/Therapy) Encapsulation->HostGuest Need molecular dispersion?

Figure 1: Strategic decision tree for selecting the appropriate solubilization method based on chemical flexibility and end-use application.

Tier 1: Chemical Engineering (Structural Modification)[1]

If you are in the synthesis phase, you must disrupt the planarity or increase polarity.

Option A: Ionic Functionalization (The "Hard" Charge)

Directly attaching charged groups is the most effective method for true molecular solubility.[1]

  • Protocol: Sulfonation of the BTD core or pendant aryl rings.

  • Mechanism: The sulfonate group (

    
    ) creates a hydration shell that overcomes the enthalpy of 
    
    
    
    stacking.[1]
  • Synthesis Note: Use mild oleum or chlorosulfonic acid. Ensure the electron-withdrawing nature of the sulfonate does not disrupt your Intramolecular Charge Transfer (ICT) if the BTD is the acceptor.

Option B: PEGylation (The "Soft" Shield)

Attaching oligo-ethylene glycol chains (e.g., TEG) prevents protein adsorption and improves solubility without introducing pH sensitivity.[1]

  • Causality: The ether oxygens hydrogen-bond with water, creating a steric barrier that prevents BTD cores from stacking (reducing ACQ).[1]

  • Reference: See Neto et al.[2] for BTD-4APTEG synthesis, where PEG chains enable plasma membrane staining without precipitation [1].[1]

Tier 2: Formulation & Encapsulation Protocols

If you cannot modify the molecule, you must hide the hydrophobic BTD core inside a water-compatible vehicle.

Protocol 1: Pluronic F-127 Micelle Encapsulation

Best for: Bio-imaging, cellular uptake, and preventing ACQ.[1]

Materials:

  • BTD Derivative (Hydrophobic)[1]

  • Pluronic F-127 (Sigma/Thermo)[1]

  • Anhydrous DMSO[3][4]

  • PBS (Phosphate Buffered Saline)[1]

Step-by-Step Methodology:

  • Stock Preparation: Dissolve the BTD derivative in anhydrous DMSO to a concentration of 1–5 mM.

  • Surfactant Mix: Prepare a 20% (w/v) Pluronic F-127 solution in DMSO. (Note: Heating to 40°C may be required to dissolve F-127 fully).[1][4]

  • Complexation: Immediately before use, mix the BTD stock and Pluronic stock at a 1:1 volume ratio . Vortex for 30 seconds.

  • Dispersion: Pipette this mixture dropwise into your aqueous buffer (PBS) while stirring rapidly.

    • Target Final Concentration: 1–10 µM dye.[3][4]

    • Final DMSO content: Must be < 1% to avoid cytotoxicity.

  • Validation: Measure fluorescence. If intensity is high, the BTD is protected inside the micelle core. If low, the loading efficiency is poor.

Protocol 2: Cyclodextrin Host-Guest Complexation

Best for: Small molecule sensing where the dye must remain accessible.[1]

Mechanism: The hydrophobic BTD motif fits into the cavity of


-cyclodextrin (

-CD) or Hydroxypropyl-

-cyclodextrin (HP-

-CD).[1]
  • Binding Constant (

    
    ):  Typically 
    
    
    
    for BTD derivatives [2].[1]
  • Procedure: Stir the BTD derivative with excess HP-

    
    -CD (10–50 equivalents) in water for 24 hours. Filter through a 0.45 µm filter to remove uncomplexed precipitate.
    

Tier 3: Troubleshooting & FAQs

Q1: My BTD derivative is soluble, but it stopped fluorescing in water. Why?

Diagnosis: Aggregation-Caused Quenching (ACQ).[1] Explanation: Even if "dispersed," the molecules may be forming non-emissive H-aggregates due to strong dipole-dipole interactions.[1] Solution:

  • Switch Mechanism: Redesign the molecule to be AIE-active (Aggregation-Induced Emission) by adding a molecular rotor like tetraphenylethylene (TPE) or triphenylamine to the BTD core [3].[1]

  • Viscosity Check: Test fluorescence in glycerol. If it glows in glycerol but not water, your molecule is a "molecular rotor" losing energy to rotation. You need to rigidify it (e.g., inside a silica nanoparticle or micelle).[1]

Q2: The solution is cloudy/milky. Is this acceptable?

Diagnosis: Macroscopic Precipitation. Verdict: No. A milky solution indicates particle sizes >500nm. These will precipitate over time and yield inconsistent biological data. Fix:

  • Perform Nano-precipitation : Dissolve BTD in THF, then inject rapidly into water under ultrasonication.[1]

  • Dialyze against water to remove THF. This should yield a clear or slightly opalescent colloid (Quantum Dots/Nanoparticles).[1]

Q3: How do I compare the solubility of different derivatives?

Data Presentation: Use the table below to standardize your solubility metrics.

MetricMethodTarget Value (Bio-app)
LogP Calculated (ChemDraw/SwissADME)0.5 to 3.0 (Ideal)
Zeta Potential DLS (Dynamic Light Scattering)> +30mV or < -30mV (Stable Colloid)
Stokes Shift UV-Vis vs. Fluorescence> 80 nm (Reduces self-absorption)
Quantum Yield (

)
Comparative Method (vs. Rhodamine)> 0.2 (in aqueous buffer)

Visualizing the Solubilization Workflow

The following diagram illustrates the physical pathway of encapsulating a hydrophobic BTD core into a Pluronic micelle to restore fluorescence.

BTD_Micelle_Workflow cluster_0 Phase 1: Organic Phase cluster_1 Phase 2: Aqueous Injection cluster_2 Phase 3: Final State BTD_DMSO BTD in DMSO (Dissolved/Emissive) Mixing Rapid Mixing (Solvent Exchange) BTD_DMSO->Mixing Pluronic Pluronic F-127 (Unimer) Pluronic->Mixing Assembly Self-Assembly (CMC Reached) Mixing->Assembly Hydrophobic Effect Micelle Fluorescent Micelle (Core: BTD / Shell: PEG) Assembly->Micelle Steric Stabilization

Figure 2: Workflow for Pluronic F-127 encapsulation.[1] The critical step is the rapid mixing which forces the hydrophobic BTD into the forming micelle core before it can macro-precipitate.

References

  • Neto, B. A. D., et al. (2019).[1] "Plasma membrane imaging with a fluorescent benzothiadiazole derivative." PubMed Central.

  • Mura, P., et al. (2025).[1] "Is the determination of the association constant of cyclodextrin inclusion complexes dependent on the technique." ResearchGate.

  • Tang, B. Z., et al. (2022).[1] "Triphenylamine, Carbazole or Tetraphenylethylene-Functionalized Benzothiadiazole Derivatives: Aggregation-Induced Emission (AIE)." PubMed Central.

  • Biotium Tech Support. (2020). "Protocol: Using Pluronic® F-127 to Solubilize Dyes for Cell Loading." Biotium.

Sources

stability of ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate under basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Stability & Hydrolysis Protocols for Product #BTD-E4 (Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate) under Basic Conditions. Assigned Specialist: Dr. A. Vance, Senior Application Scientist Status: Open[1]

Introduction

Welcome to the Technical Support Center. You are likely accessing this guide because you are attempting to manipulate ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate —specifically, to hydrolyze the ester to its corresponding acid or perform nucleophilic substitutions—and are encountering unexpected decomposition or low yields.

The benzo[c][1,2,5]thiadiazole (BTD) core is a privileged scaffold in organic electronics and medicinal chemistry due to its electron-deficient nature. However, this same electron deficiency makes the ring system susceptible to degradation under "standard" harsh basic conditions.[1] This guide replaces trial-and-error with mechanistic understanding.

Module 1: The Chemistry of Instability (The "Why")

To successfully manipulate this molecule, you must understand the competition between two pathways: Ester Hydrolysis (Desired) and Nucleophilic Ring Attack (Undesired).

Mechanistic Insight

The BTD ring is highly electron-withdrawing.[1][2] Placing an ester at the C4 position further depletes electron density from the ring.[1]

  • Path A (Saponification): Hydroxide attacks the carbonyl carbon.[1] This is the standard pathway.

  • Path B (Ring Degradation): Hard nucleophiles (like

    
     or 
    
    
    
    ) can attack the sulfur atom or the activated carbons (C5/C7) of the thiadiazole ring. Attack at the sulfur leads to ring opening (desulfurization), often resulting in the formation of 1,2-diamines or intractable "black tars" [1].
Visualizing the Pathway

ReactionPathways Figure 1: Kinetic competition between ester hydrolysis (Green) and ring degradation (Red). Start Ethyl benzo[c][1,2,5] thiadiazole-4-carboxylate InterA Tetrahedral Intermediate Start->InterA Mild Base (LiOH) Controlled Temp InterB S-Nucleophilic Adduct Start->InterB Strong Base (NaOH/KOH) High Temp (>80°C) Product Benzo[c][1,2,5] thiadiazole-4-carboxylic acid InterA->Product -EtOH Degradation Ring Cleavage (Diamines/Tars) InterB->Degradation Desulfurization

Module 2: Troubleshooting Guide

Identify your issue in the table below to find the immediate chemical cause.

SymptomProbable CauseTechnical Explanation
Reaction turns black/tarry Ring Decomposition The BTD ring has opened. This occurs when using strong bases (NaOH, KOH) at reflux temperatures.[1] The N-S bonds cleave under forcing conditions [2].[1]
New spot on TLC (higher Rf) Transesterification If using NaOEt in Ethanol or NaOMe in Methanol, the solvent competes with water. You are making the methyl/ethyl ester analog, not the acid.
Low Yield (<40%) Decarboxylation While BTD acids are relatively stable, prolonged heating of the free acid (after acidification) can lead to decarboxylation, leaving plain benzothiadiazole.
Incomplete Reaction Solubility Issues The ethyl ester is lipophilic; pure aqueous base (e.g., 1M NaOH) cannot reach the molecule. A co-solvent (THF or Dioxane) is mandatory.[1]

Module 3: Optimized Protocols

Do not use standard "textbook" saponification (NaOH/H2O/Reflux).[1] Use the Lithium Hydroxide (LiOH) Method , which is milder and minimizes ring attack.

The "Gold Standard" Protocol (LiOH/THF)

Best for: Maximizing yield and preserving ring integrity.

Reagents:

  • Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate (1.0 equiv)

  • LiOH·H2O (3.0 equiv)

  • Solvent: THF : Water (3:1 ratio)

Step-by-Step:

  • Dissolution: Dissolve the ester in THF (approx. 0.1 M concentration).[1] The solution should be clear yellow/orange.[1]

  • Activation: Dissolve LiOH·H2O in the calculated volume of water.[1] Add this dropwise to the THF solution at 0°C (ice bath).

  • Reaction: Remove the ice bath and stir vigorously at Room Temperature (23°C) .

    • Checkpoint: Monitor by TLC after 2 hours. If starting material remains, heat strictly to 40°C .[1] Do not exceed 50°C.

  • Quench: Once complete, concentrate the mixture under reduced pressure to remove THF (do not heat above 40°C).

  • Workup: Dilute the aqueous residue with water. Wash once with EtOAc (removes unreacted ester/impurities).[1]

  • Acidification: Carefully acidify the aqueous layer with 1M HCl to pH 3-4. The acid should precipitate as a solid.[1]

  • Isolation: Filter the solid. If no precipitate forms, extract with EtOAc (3x), dry over Na2SO4, and concentrate.[1]

Rescue Protocol (If LiOH fails)

If the ester is sterically hindered or unreactive:

  • Switch to Ba(OH)2 (Barium Hydroxide) in MeOH/DCM. Barium is milder than Sodium but often more effective for difficult esters due to coordination effects.[1]

Module 4: Decision Tree & FAQs

Use this flowchart to determine your next experimental move.

DecisionTree Figure 2: Troubleshooting logic for BTD ester hydrolysis. Q1 Is the Starting Material consumed (TLC)? Yes Yes Q1->Yes No No Q1->No CheckProduct Is the product acidic (Stays in aq. base)? Yes->CheckProduct Heat Increase Temp to 40°C. Add 1 eq more LiOH. No->Heat Success Proceed to Acidification (pH 3-4) CheckProduct->Success Yes Fail_Trans Likely Transesterification. Check Solvent. CheckProduct->Fail_Trans No (Organic soluble) StillNo Still no reaction? Heat->StillNo Switch Switch to Ba(OH)2 in MeOH StillNo->Switch Yes

Frequently Asked Questions

Q: Can I use NaOH or KOH? A: Yes, but with extreme caution. Strong bases increase the risk of nucleophilic attack on the sulfur atom, leading to ring opening [3].[1] If you must use NaOH, keep the temperature below 40°C and monitor strictly.[1]

Q: Why did my reaction turn bright red/purple? A: BTD derivatives often exhibit charge-transfer characteristics.[1] A color change to deep red often indicates the formation of the carboxylate salt or a Meisenheimer-like complex on the ring.[1] This is usually reversible upon acidification.[1] However, if it turns brown/black , irreversible degradation has occurred.[1]

Q: Is the product light sensitive? A: Yes. BTD derivatives are widely used in photovoltaics because they absorb light efficiently.[1] While the acid is reasonably stable, store it in amber vials to prevent slow photochemical degradation [4].[1]

Q: Can I use acid hydrolysis (HCl/H2SO4) instead? A: Acid hydrolysis is generally slower for these electron-deficient esters and requires high temperatures (reflux), which may cause decarboxylation. Base hydrolysis (saponification) is preferred for kinetic reasons.[1]

References

  • Thieme Chemistry. (2002).[1] Product Class 11: 1,2,5-Thiadiazoles and Related Compounds.[1] Science of Synthesis.[1] Link

  • Neto, B. A. D., et al. (2025).[1] The Functionalization of 2,1,3-Benzothiadiazole: A Comprehensive Technical Guide. BenchChem.[1][2] Link

  • Liao, S. H., et al. (2013).[1] Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency.[1][3] UHasselt Document Server.[1] Link

  • Sigma-Aldrich. (2024).[1] Benzo[c][1,2,5]thiadiazole-4,7-dicarboxylic acid Safety Data Sheet.[1] Merck.[1][4] Link

Sources

separation of 4-carboxylate and 5-carboxylate benzothiadiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Benzothiadiazole (BTD) Isomer Separation Ticket ID: BTD-ISO-SEP-001 Subject: Resolution of 4- vs. 5-Carboxylate Regioisomer Mixtures Status: Open Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Isomer Crisis"

You are likely facing a mixture of benzo[c][1,2,5]thiadiazole-4-carboxylic acid and benzo[c][1,2,5]thiadiazole-5-carboxylic acid .[1] These regioisomers exhibit distinct optoelectronic properties (HOMO/LUMO levels) and packing motifs, making their separation critical for organic electronics or medicinal chemistry applications.[1]

The Core Problem: The carboxylic acid moiety creates strong intermolecular hydrogen bonding (dimerization), causing severe peak tailing on silica gel and co-elution. The Golden Rule: Never attempt to separate the free acids.[1] Always derivatize to the ester, separate, and then hydrolyze.[1]

Module 1: Diagnostics (How do I know what I have?)

Before attempting separation, you must confirm the ratio of isomers.[1] 1H-NMR is the definitive tool.[1]

The "Smoking Gun" Signal

The key distinction lies in the proton coupling patterns on the benzene ring.[1]

IsomerSubstitution PatternKey NMR Feature (Aromatic Region)
4-Carboxylate 1,2,3-trisubstituted (Hemimellitene-like)Doublet - Triplet - Doublet. You will see three distinct signals.[1] There is NO singlet .
5-Carboxylate 1,2,4-trisubstituted (Pseudocumene-like)Singlet (or d, J<2Hz) - Doublet - Doublet. The proton at position 4 (ortho to the carboxylate and ortho to the thiadiazole ring) appears as a distinct singlet or narrow doublet.[1]

Technical Note: The proton at position 4 in the 5-isomer is often deshielded due to the anisotropy of the adjacent carbonyl group and the thiadiazole ring current, making it distinct.

Module 2: Purification Workflows (The Fix)

If you already have a mixture (e.g., from non-selective bromination/lithiation/carboxylation), follow this strict workflow.

Workflow Visualization

BTD_Separation Start Crude Acid Mixture (4-COOH + 5-COOH) Derivatize Step 1: Esterification (MeOH/H2SO4 or MeI/K2CO3) Start->Derivatize Mandatory TLC_Check TLC Analysis (Hexane/EtOAc) Derivatize->TLC_Check Separation Step 2: Separation TLC_Check->Separation Flash Flash Chromatography (Silica Gel) Separation->Flash If ΔRf > 0.1 Recryst Recrystallization (Fractional) Separation->Recryst If ΔRf < 0.1 Hydrolysis Step 3: Hydrolysis (LiOH/THF/H2O) Flash->Hydrolysis Recryst->Hydrolysis Final Pure Isomer Acid Hydrolysis->Final

Figure 1: Decision matrix for purifying BTD regioisomers. Direct separation of acids is bypassed in favor of ester intermediates.

Protocol A: Chromatographic Separation (The Standard)

Pre-requisite: Convert Acid to Methyl Ester (Reflux in MeOH with cat. H2SO4).[1][2]

  • Stationary Phase: High-performance Silica Gel (20-40 µm).[1]

  • Mobile Phase: Hexane : Ethyl Acetate (Gradient).[1]

    • Start: 95:5 (Hex:EtOAc)

    • Ramp: To 80:20 over 20 CV (Column Volumes).

  • Elution Order (General Rule):

    • First Eluter: 4-isomer (Methyl benzo[c][1,2,5]thiadiazole-4-carboxylate).[1]

    • Second Eluter: 5-isomer (Methyl benzo[c][1,2,5]thiadiazole-5-carboxylate).[1]

    • Reasoning: The 4-position is sterically crowded (the "bay" region near the N). The ester group twists out of planarity, reducing interaction with the silica surface compared to the more planar, accessible 5-isomer.[1]

Protocol B: Fractional Recrystallization (The Scale-Up)

If chromatography is too expensive for your scale (>10g), use solubility differences.

Solvent SystemTarget Isomer EnrichmentProcedure
Methanol 4-Isomer Dissolve mixture in hot MeOH.[1] Cool slowly to 0°C. The 4-isomer often crystallizes first due to higher symmetry/packing efficiency.[1]
Hexane/CH2Cl2 5-Isomer Dissolve in min.[1] DCM. Add Hexane until turbid. 4-isomer precipitates; filtrate is enriched in 5-isomer.[1]
Toluene Mixture Good for general purification, but often co-crystallizes both.[1] Use only for final polishing of enriched fractions.[1]

Module 3: Synthetic Prevention (The "Pro" Move)

Stop making mixtures. The most robust way to get a pure isomer is to synthesize it from the correct diamine precursor.[1] This avoids the separation headache entirely.

Pathway Visualization

Synthesis_Path cluster_4 Route A: 4-Carboxylate Target cluster_5 Route B: 5-Carboxylate Target SM1 2,3-Diaminobenzoic Acid Cycl1 Ring Closure (SOCl2 / Pyridine) SM1->Cycl1 Prod1 Pure 4-Carboxy-BTD Cycl1->Prod1 SM2 3,4-Diaminobenzoic Acid Cycl2 Ring Closure (SOCl2 / Pyridine) SM2->Cycl2 Prod2 Pure 5-Carboxy-BTD Cycl2->Prod2

Figure 2: Regioselective synthesis routes. Starting with the pre-functionalized diamine guarantees isomeric purity.

Protocol:

  • Start Material: Purchase 2,3-diaminobenzoic acid (for 4-isomer) or 3,4-diaminobenzoic acid (for 5-isomer).[1]

  • Cyclization: Reflux with Thionyl Chloride (

    
    ) in dry Pyridine or Triethylamine/DCM.[1]
    
  • Yield: Typically >85% with zero regioisomer contamination.

FAQ: Troubleshooting Specific Pain Points

Q1: I ran a column on the free acids, and I only see one broad streak. Why? A: Carboxylic acids on silica gel form dimers and interact strongly with silanol groups.[1]

  • Fix: Add 1% Acetic Acid or Formic Acid to your mobile phase to suppress ionization.[1] However, esterification (Module 2) is vastly superior.[1]

Q2: My NMR shows the 4-isomer, but the melting point is 10°C lower than literature. Why? A: You likely have 5-10% of the 5-isomer or unreacted starting material.[1] BTD isomers form "solid solutions" (eutectics) that depress melting points significantly.[1]

  • Fix: Recrystallize from Methanol once. If that fails, run a quick filtration column on the methyl ester.[1]

Q3: Can I use Reverse Phase (C18) HPLC? A: Yes.

  • Conditions: Water/Acetonitrile with 0.1% Formic Acid.[1]

  • Elution: The more polar 5-isomer (meta-like) usually elutes before the 4-isomer (ortho-like) on C18, which is the inverse of Normal Phase silica. This is an excellent analytical method to quantify your purity.[1]

References

  • Pilgram, K. H., et al. "Bromination of 2,1,3-benzothiadiazoles."[1][3] Journal of Organic Chemistry. (Establishes the difficulty of direct substitution control).

  • Nettleton, D. E., et al. "Proton Magnetic Resonance Spectra of 2,1,3-Benzothiadiazoles."[1] Spectrochimica Acta. (Authoritative source for NMR coupling constants of BTD derivatives).

  • Mroz, W., et al. "Synthesis and properties of 4-substituted benzothiadiazoles."[1] Synthetic Metals.[1] (Details the synthesis from diamines to avoid isomer mixtures).

  • BenchChem Technical Support. "Purification of 2,5-Disubstituted-1,3,4-thiadiazoles and Benzothiadiazoles." (General chromatography guidelines for thiadiazole derivatives).

Sources

Technical Support Center: Preventing Hydrolysis of Benzothiadiazole Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for handling and storing benzothiadiazole esters. This resource is designed for researchers, scientists, and drug development professionals who work with these sensitive compounds. Our goal is to provide you with the necessary information and protocols to prevent hydrolysis and ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is benzothiadiazole ester hydrolysis and why is it a concern?

A: Benzothiadiazole esters, like all esters, are susceptible to hydrolysis, a chemical reaction in which a water molecule cleaves the ester bond, breaking the molecule into a carboxylic acid and an alcohol.[1] This degradation can significantly impact your research by altering the compound's purity, activity, and overall stability, leading to unreliable and irreproducible experimental results.[2][3]

Q2: What are the primary factors that trigger the hydrolysis of benzothiadiazole esters during storage?

A: The primary culprit for hydrolysis is exposure to moisture.[4] This can come from atmospheric humidity, residual water in solvents, or contaminated storage containers. Elevated temperatures can also accelerate the rate of hydrolysis.[2][3] Additionally, the presence of acidic or basic contaminants can catalyze the degradation process.[5][6]

Q3: How can I visually detect if my benzothiadiazole ester has started to hydrolyze?

A: Visual inspection alone is often insufficient for detecting early-stage hydrolysis. While significant degradation might lead to changes in the physical appearance of the compound (e.g., changes in color, clumping of a solid), these are typically signs of advanced decomposition.[7][8] For accurate assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Infrared (IR) Spectroscopy are necessary to identify and quantify the hydrolysis products.[9][10][11]

Q4: What are the immediate steps I should take if I suspect hydrolysis?

A: If you suspect hydrolysis, it is crucial to first quarantine the affected batch to prevent its use in further experiments. The next step is to analytically confirm the presence and extent of hydrolysis. Depending on the level of degradation, the batch may need to be discarded. It is also critical to review your storage and handling procedures to identify and rectify the source of the moisture contamination.

Troubleshooting Guide: Diagnosing and Resolving Hydrolysis Issues

This section provides a structured approach to troubleshooting hydrolysis problems with your benzothiadiazole esters.

Issue 1: Compound shows signs of degradation after short-term storage.

Possible Cause: Inadequate drying of the compound before storage or exposure to atmospheric moisture during handling.

Troubleshooting Steps:

  • Verify Compound Dryness: Before long-term storage, ensure the benzothiadiazole ester is thoroughly dried under a high vacuum to remove any residual solvents or water.

  • Improve Handling Technique: When handling the compound, work quickly and efficiently to minimize its exposure to the ambient atmosphere.[12][13] Consider using a glove box or a nitrogen-purged environment for aliquoting and weighing.

  • Check Desiccant Condition: If using a desiccator, ensure the desiccant is active.[14] Color-indicating silica gel can be particularly useful for a quick visual check of its moisture-absorbing capacity.[15] Regenerate or replace the desiccant as needed.

Issue 2: Hydrolysis is observed despite using a desiccator.

Possible Cause: The desiccator may not be providing a sufficiently dry environment, or the container itself is not airtight.

Troubleshooting Steps:

  • Evaluate Desiccant Type: For highly sensitive compounds, standard desiccants like silica gel or calcium chloride might not be sufficient.[14][15] Consider using a more powerful drying agent like phosphorus pentoxide or molecular sieves.[15]

  • Inspect Desiccator Seal: Ensure the desiccator lid and seal are clean, properly greased (if applicable), and provide an airtight seal.

  • Consider Inert Gas Blanketing: For maximum protection, storing the compound under an inert gas atmosphere, such as nitrogen or argon, is highly recommended.[16][17][18][19][20] This not only displaces moisture but also oxygen, preventing potential oxidative degradation.

Issue 3: Inconsistent results are obtained from different aliquots of the same batch.

Possible Cause: Inconsistent storage conditions for different aliquots or contamination during the aliquoting process.

Troubleshooting Steps:

  • Standardize Aliquoting Procedure: Implement a strict, standardized procedure for aliquoting the benzothiadiazole ester. This should be done in a controlled, low-humidity environment.

  • Use Appropriate Vials: Store aliquots in small, airtight vials with tight-fitting caps, preferably with a PTFE liner.

  • Minimize Freeze-Thaw Cycles: If the compound is stored at low temperatures, avoid repeated freeze-thaw cycles. It is best to aliquot the compound into single-use quantities.

Experimental Protocols

Protocol 1: Optimal Storage of Benzothiadiazole Esters

This protocol outlines the best practices for storing moisture-sensitive benzothiadiazole esters to prevent hydrolysis.

Materials:

  • Benzothiadiazole ester

  • Small, amber glass vials with PTFE-lined caps

  • Vacuum oven or high-vacuum line

  • Desiccator with an active desiccant (e.g., molecular sieves)[15]

  • Inert gas source (Nitrogen or Argon)[16][17]

  • Glove box (optional, but recommended)

Procedure:

  • Drying: Place the freshly synthesized or received benzothiadiazole ester in a clean, dry vial and dry it thoroughly under a high vacuum for several hours to remove any residual moisture or solvents.

  • Aliquoting: If possible, perform this step in a glove box with a low-humidity atmosphere. Aliquot the dried compound into pre-weighed, single-use vials.

  • Inert Gas Purging: Backfill each vial with a gentle stream of dry nitrogen or argon gas for 1-2 minutes to displace any air.[16][17]

  • Sealing: Immediately and tightly cap the vials.

  • Secondary Containment: Place the sealed vials inside a desiccator containing an active desiccant.[21][22]

  • Storage Conditions: Store the desiccator in a cool, dark place. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) may be appropriate, but ensure the container is completely sealed to prevent condensation upon removal.[7][23]

Protocol 2: Quality Control Analysis for Detecting Hydrolysis

This protocol provides a general method for using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to detect and quantify the hydrolysis of benzothiadiazole esters.

Materials:

  • Benzothiadiazole ester sample

  • Reference standards for the pure ester and its expected hydrolysis products (carboxylic acid and alcohol)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid or trifluoroacetic acid (as a mobile phase modifier)

  • RP-HPLC system with a UV detector

  • C18 column

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the benzothiadiazole ester and dissolve it in a suitable solvent (e.g., acetonitrile) to a known concentration.

  • Standard Preparation: Prepare stock solutions of the pure ester and its potential hydrolysis products at known concentrations. Create a series of calibration standards by diluting the stock solutions.

  • HPLC Method Development: Develop a suitable gradient or isocratic elution method to achieve good separation between the parent ester and its hydrolysis products. A typical starting point could be a gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Analysis: Inject the sample and the calibration standards onto the HPLC system.

  • Data Interpretation: Compare the chromatogram of your sample to the chromatograms of the reference standards. The presence of peaks corresponding to the carboxylic acid and/or alcohol confirms hydrolysis. Quantify the amount of degradation by comparing the peak areas to the calibration curves.

Visualizations

Hydrolysis_Mechanism cluster_reactants Reactants cluster_products Products Benzothiadiazole_Ester Benzothiadiazole Ester Hydrolysis Hydrolysis Benzothiadiazole_Ester->Hydrolysis Moisture (Catalyst) Water Water (H₂O) Water->Hydrolysis Carboxylic_Acid Benzothiadiazole Carboxylic Acid Alcohol Alcohol Hydrolysis->Carboxylic_Acid Hydrolysis->Alcohol

Caption: Mechanism of Benzothiadiazole Ester Hydrolysis.

Troubleshooting_Workflow Start Suspected Hydrolysis QC_Analysis Perform QC Analysis (e.g., HPLC) Start->QC_Analysis Hydrolysis_Confirmed Hydrolysis Confirmed? QC_Analysis->Hydrolysis_Confirmed Quarantine Quarantine Batch Hydrolysis_Confirmed->Quarantine Yes No_Hydrolysis No Hydrolysis Detected. Proceed with Caution. Hydrolysis_Confirmed->No_Hydrolysis No Investigate_Storage Investigate Storage & Handling Quarantine->Investigate_Storage Implement_CAPA Implement Corrective & Preventive Actions Investigate_Storage->Implement_CAPA End Resolution Implement_CAPA->End

Sources

Validation & Comparative

Diagnostic Profiling of Benzothiadiazole Ethyl Esters: A Mass Spectrometry Fragmentation Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Benzothiadiazole (BTD) ethyl esters (e.g., Ethyl benzo[1,2,3]thiadiazole-7-carboxylate) represent a critical class of pharmacophores and agrochemical precursors, most notably functioning as structural analogs to the plant activator Acibenzolar-S-methyl. In drug development and metabolic profiling, accurate identification of these esters is complicated by their labile heterocyclic ring and the isobaric overlap of common neutral losses.

This guide provides a definitive technical comparison of the mass spectrometric behavior of BTD ethyl esters against their methyl-ester and free-acid counterparts. It establishes a self-validating fragmentation model to distinguish the "Signature Nitrogen Extrusion" from standard ester rearrangements.

Part 1: Mechanistic Foundations & Fragmentation Pathways

The mass spectral signature of benzo[1,2,3]thiadiazoles is dominated by the stability—or lack thereof—of the thiadiazole ring. Unlike standard aromatic esters, the BTD core undergoes a rapid, high-energy elimination event that often precedes ester-specific cleavages.

The "Nitrogen Extrusion" Rule

The defining characteristic of 1,2,3-benzothiadiazoles under both Electron Ionization (EI) and Collision-Induced Dissociation (CID) is the expulsion of molecular nitrogen (


, 28 Da).
  • Mechanism: The radical cation (EI) or protonated molecule (ESI) destabilizes, leading to the cleavage of the N=N and C-N bonds.

  • Result: Formation of a highly reactive benzothiirene or thioketene intermediate.

  • Diagnostic Value: This loss is the "Base Event." If

    
     is not observed (or 
    
    
    
    in ESI), the core BTD structure is likely compromised or absent.
The "Double 28" Conundrum (Ethyl Ester Specific)

Ethyl esters introduce a unique analytical challenge compared to methyl esters. They possess two potential neutral losses of 28 Da:

  • Ring Collapse: Loss of

    
     (28.006 Da).
    
  • McLafferty-type Rearrangement: Loss of Ethylene (

    
    , 28.031 Da) from the ethoxy group via hydrogen transfer.
    

Differentiation Strategy: In low-resolution instruments (Quadrupole), these losses overlap. In High-Resolution MS (Q-TOF/Orbitrap), they are resolvable. However, the order of fragmentation is key:

  • Pathway A (Dominant): Ring

    
     loss 
    
    
    
    Ester cleavage.
  • Pathway B (Minor): Ester cleavage

    
     Ring 
    
    
    
    loss.
Visualization of Signaling Pathways (Graphviz)

The following diagram maps the competing fragmentation pathways, highlighting the critical branching points for structural elucidation.

BTD_Fragmentation Parent Parent Ethyl Ester [M]+ (EI) or [M+H]+ (ESI) (m/z 208) Intermediate_Ring Thioketene Intermediate [M - N2] (m/z 180) Parent->Intermediate_Ring Primary Path: Loss of N2 (28 Da) Intermediate_Acid Acid Radical/Cation [M - C2H4] (m/z 180) Parent->Intermediate_Acid Secondary Path: Loss of Ethylene (28 Da) Fragment_Final Core Fragment [M - N2 - OEt] (m/z 135) Intermediate_Ring->Fragment_Final Ester Cleavage (-OEt) Benzothiirene Benzothiirene Species Intermediate_Ring->Benzothiirene Rearrangement Intermediate_Acid->Fragment_Final Ring Collapse (-N2)

Caption: Figure 1. Competing fragmentation pathways for BTD ethyl esters. The primary path involves rapid nitrogen extrusion followed by ester cleavage.

Part 2: Comparative Performance Guide

This section objectively compares the Ethyl Ester derivative against alternative forms (Methyl Ester, Free Acid) to guide selection in pharmacokinetic (PK) and analytical workflows.

Table 1: Comparative Analytical Profile
FeatureEthyl Ester (Target) Methyl Ester (Alternative) Free Acid (Metabolite) Implication for Researchers
Primary Neutral Loss Double 28 Da (

&

)
Single 28 Da (

)
Single 28 Da (

)
Ethyl esters require MS/MS or High-Res to distinguish ring loss from ester loss.
Lipophilicity (LogP) HighModerateLowEthyl ester offers better retention on C18 columns; reduced ion suppression in ESI.
McLafferty Potential Yes (H-transfer possible)No (Lacks

-hydrogen)
No Ethyl ester spectra are richer, providing more structural confirmation points.
Metabolic Stability Low (Rapid hydrolysis)ModerateHigh (End product)Ethyl ester is a prodrug surrogate; monitor for rapid conversion to Acid.
Diagnostic Ion (m/z) 135 (Core

)
135 (Core

)
137 (Core

)
The m/z 135 fragment is a conserved "skeleton key" for ester derivatives.
Performance Verdict
  • For Structural Confirmation: The Ethyl Ester is superior. The presence of the "Double 28" loss (or sequential 28 then 45 loss) provides a rigorous confirmation of both the ring structure and the alkyl chain length.

  • For Quantitation: The Methyl Ester is often preferred if available, as its fragmentation is simpler (single channel), concentrating ion current into fewer fragments for higher sensitivity in Triple Quadrupole (MRM) assays.

Part 3: Experimental Protocols & Validation

To ensure data integrity (E-E-A-T), the following protocols utilize a "Self-Validating" approach where specific ion ratios serve as internal quality controls.

Protocol A: LC-MS/MS Structural Elucidation (ESI)

Objective: Confirm identity of BTD ethyl ester in biological matrix.

  • System Setup:

    • Instrument: Q-TOF or Triple Quadrupole (e.g., Sciex 6500+, Agilent 6545).

    • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7 µm).

    • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Ionization Parameters (Source: ESI+):

    • Capillary Voltage: 3.5 kV (Standard).

    • Source Temp: 350°C (High temp ensures desolvation of labile esters).

    • Collision Energy (CE): Ramp 10–40 eV. Why? Low CE preserves the

      
      ; High CE forces the 
      
      
      
      extrusion.
  • Step-by-Step Workflow:

    • Step 1 (Full Scan): Locate Precursor

      
      . For Ethyl benzo[1,2,3]thiadiazole-7-carboxylate (MW 208), look for m/z 209 .
      
    • Step 2 (Product Ion Scan): Select m/z 209. Apply CE 20 eV.

    • Step 3 (Validation Check):

      • Check 1: Observe peak at m/z 181 (

        
        ). If absent, it is NOT a BTD.
        
      • Check 2: Observe peak at m/z 163 (

        
        ).
        
      • Check 3: Observe peak at m/z 135 (Combined loss).

  • Data Interpretation:

    • Calculate Ratio: Intensity(181) / Intensity(135). This ratio should remain constant for the pure standard and the sample.

Protocol B: GC-MS Fingerprinting (EI)

Objective: Purity assessment of synthesized BTD esters.

  • System Setup:

    • Inlet: Split/Splitless (250°C).

    • Column: HP-5ms or equivalent (30m).

    • Energy: 70 eV (Standard EI).[1]

  • Workflow Visualization:

GCMS_Workflow Sample Sample Injection (1 µL Split 1:50) Separation GC Separation (HP-5ms) Sample->Separation Ionization EI Source (70eV) Hard Ionization Separation->Ionization Detection MS Scan (m/z 50-400) Ionization->Detection Analysis Data Analysis Check m/z 208, 180, 135 Detection->Analysis

Caption: Figure 2. GC-MS workflow for BTD analysis. Note: High inlet temps may induce thermal degradation (N2 loss) prior to ionization.

Critical Troubleshooting: Thermal Degradation

Warning: 1,2,3-Benzothiadiazoles are thermally labile.

  • Symptom: In GC-MS, the molecular ion (m/z 208) is weak or absent, but the

    
     peak (m/z 180) is the base peak.
    
  • Cause: Thermal extrusion of

    
     in the GC injector before the molecule reaches the MS.
    
  • Correction: Lower inlet temperature to 200°C or switch to LC-MS (ESI) which is a "softer" technique.

References

  • Huo, J., et al. (2012). "Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications." Journal of Agricultural and Food Chemistry. Link

  • FAO/WHO Joint Meeting on Pesticide Residues. (2005). "Acibenzolar-S-methyl: Residue and Analytical Aspects." FAO Plant Production and Protection Paper. Link

  • McLafferty, F. W. (1959).[2] "Mass Spectrometric Analysis. Molecular Rearrangements." Analytical Chemistry. Link

  • BenchChem. (2025).[1] "Application Notes and Protocols for Mass Spectrometry Analysis of 4-phenyl-1,2,3-thiadiazole." BenchChem Technical Guides. Link

  • Interbiotech. (2023). "Differentiation between Isomeric 4,5-Functionalized 1,2,3-Thiadiazoles and 1,2,3-Triazoles by ESI-HRMS." Molecules. Link

Sources

A Comparative Guide to the UV-Vis Absorption Maxima of Benzothiadiazole-4-carboxylate Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Spectroscopic Significance of Benzothiadiazole-4-carboxylates

The 2,1,3-benzothiadiazole (BTD) core is a privileged scaffold in medicinal chemistry and materials science, renowned for its unique electronic properties and environmental sensitivity. As an electron-withdrawing moiety, the BTD unit, when incorporated into larger molecular architectures, gives rise to compounds with intriguing photophysical characteristics, including strong fluorescence and solvatochromism. The introduction of a carboxylate group at the 4-position of the BTD ring further modulates these properties, offering a versatile handle for derivatization and tuning of the molecule's absorption and emission profiles.

This guide provides an in-depth comparison of the UV-Vis absorption maxima of 2,1,3-benzothiadiazole-4-carboxylic acid and its ester derivatives. We will explore the influence of the ester alkyl chain length and solvent polarity on the electronic transitions of these compounds, providing valuable experimental data and a robust theoretical framework to inform the design of novel BTD-based probes, sensors, and therapeutic agents.

Theoretical Framework: Understanding the Electronic Transitions

The UV-Vis absorption spectra of benzothiadiazole derivatives are primarily governed by π → π* electronic transitions within the aromatic system. The BTD core itself exhibits characteristic absorption bands, and the position and intensity of these bands are highly sensitive to the nature of the substituents on the benzene ring.

The introduction of a carboxylate group (-COOH) or an ester group (-COOR) at the 4-position influences the electronic distribution within the BTD ring system. These groups are generally considered electron-withdrawing, which can lead to a bathochromic (red) shift in the absorption maxima compared to the unsubstituted BTD. This is due to the stabilization of the lowest unoccupied molecular orbital (LUMO), which reduces the HOMO-LUMO energy gap.

Solvatochromism: A key feature of many BTD derivatives is their solvatochromism – the change in the color of a solution of the compound with a change in the polarity of the solvent. This phenomenon arises from differential stabilization of the ground and excited states of the molecule by the solvent. In polar solvents, the more polar excited state is often stabilized to a greater extent than the ground state, leading to a red shift in the absorption maximum.

Comparative Analysis of UV-Vis Absorption Maxima

The following table summarizes the experimentally observed UV-Vis absorption maxima (λmax) for 2,1,3-benzothiadiazole-4-carboxylic acid and a more complex ester derivative in N,N-dimethylformamide (DMF). This data, extracted from a study by Spada et al. (2024), provides a direct comparison between the carboxylic acid and an ester form, highlighting the influence of the esterification on the electronic properties.[1]

Table 1: UV-Vis Absorption Maxima of Benzothiadiazole-4-carboxylic Acid and an Ester Derivative in DMF [1]

CompoundSolventλmax (nm)
Benzothiadiazole-4-carboxylic Acid (BTIA-COOH)DMF~385
Benzothiadiazole Ester (BTIA-ester)DMF~370

Note: BTIA-COOH is 5,5′-(benzo[c][1][2][3]thiadiazole-4,7-diyl)diisophthalic acid and BTIA-ester is its corresponding methylated ester derivative. While not simple 4-carboxylate derivatives, they provide valuable insight into the effect of esterification.

The data indicates that in DMF, the carboxylic acid derivative exhibits a red-shifted absorption maximum compared to its ester counterpart. This can be attributed to the potential for hydrogen bonding interactions between the carboxylic acid protons and the DMF solvent, which can influence the electronic structure of the molecule.[1]

Experimental Protocols

Synthesis of 2,1,3-Benzothiadiazole-4-carboxylic Acid

A common route to 2,1,3-benzothiadiazole derivatives is through the condensation of an appropriately substituted o-phenylenediamine with thionyl chloride. For the synthesis of the 4-carboxylic acid derivative, a suitable starting material would be 3,4-diaminobenzoic acid.

Diagram 1: Synthesis of 2,1,3-Benzothiadiazole-4-carboxylic Acid

G cluster_0 Starting Material cluster_1 Reagent & Conditions cluster_2 Product 3,4-diaminobenzoic acid 3,4-diaminobenzoic acid 2,1,3-Benzothiadiazole-4-carboxylic acid 2,1,3-Benzothiadiazole-4-carboxylic acid 3,4-diaminobenzoic acid->2,1,3-Benzothiadiazole-4-carboxylic acid Reaction Thionyl chloride (SOCl2) Thionyl chloride (SOCl2) Pyridine Pyridine

Caption: Synthetic route to 2,1,3-benzothiadiazole-4-carboxylic acid.

Step-by-Step Protocol:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3,4-diaminobenzoic acid in pyridine.

  • Cool the solution in an ice bath and slowly add thionyl chloride dropwise with stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for several hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it into ice-water.

  • Acidify the aqueous solution with hydrochloric acid to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry under vacuum.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 2,1,3-benzothiadiazole-4-carboxylic acid.

Synthesis of Benzothiadiazole-4-carboxylate Esters (Fischer Esterification)

The synthesis of alkyl esters from the corresponding carboxylic acid can be achieved through Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.[4][5]

Diagram 2: Fischer Esterification of 2,1,3-Benzothiadiazole-4-carboxylic Acid

G cluster_0 Reactants cluster_1 Catalyst & Conditions cluster_2 Product 2,1,3-Benzothiadiazole-4-carboxylic acid 2,1,3-Benzothiadiazole-4-carboxylic acid Alkyl 2,1,3-benzothiadiazole-4-carboxylate Alkyl 2,1,3-benzothiadiazole-4-carboxylate 2,1,3-Benzothiadiazole-4-carboxylic acid->Alkyl 2,1,3-benzothiadiazole-4-carboxylate Esterification Alcohol (ROH) Alcohol (ROH) Sulfuric acid (H2SO4) Sulfuric acid (H2SO4) Heat Heat

Caption: General scheme for the synthesis of benzothiadiazole-4-carboxylate esters.

Step-by-Step Protocol:

  • To a solution of 2,1,3-benzothiadiazole-4-carboxylic acid in an excess of the desired alcohol (e.g., methanol, ethanol), add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for several hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).

UV-Vis Spectroscopic Analysis

Diagram 3: Workflow for UV-Vis Spectroscopic Analysis

G A Prepare stock solutions of known concentration B Prepare serial dilutions in various solvents A->B C Calibrate spectrophotometer with a solvent blank B->C D Acquire UV-Vis absorption spectrum (200-800 nm) C->D E Identify the wavelength of maximum absorbance (λmax) D->E F Repeat for all derivatives and solvents E->F G Tabulate and compare λmax values F->G

Sources

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl Benzo[c]thiadiazole-4-carboxylate

A Comparative Guide to the High-Performance Liquid Chromatography (HPLC) Analysis of Ethyl Benzo[c][1][2][3]thiadiazole-4-carboxylate

This guide provides an in-depth analysis of the reversed-phase high-performance liquid chromatography (RP-HPLC) behavior of ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate. Designed for researchers in drug discovery and materials science, this document moves beyond a simple retention time value. Instead, it offers a comparative framework, grounded in chromatographic principles, to predict the elution behavior of this compound against its key structural analogs. We will explore the causal relationships between molecular structure, physicochemical properties, and chromatographic retention, equipping you with the expertise to develop and validate robust analytical methods for this important class of heterocyclic compounds.

The 2,1,3-benzothiadiazole (BTD) core is a privileged electron-accepting unit integral to many functional molecules, from pharmaceuticals to organic electronics.[4][5] Its derivatives are of significant interest, making reliable analytical methods for their purification and quality control essential.[6][7][8] This guide establishes a foundational method for analyzing ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate and provides the scientific rationale for its separation relative to its parent acid and the unsubstituted parent heterocycle.

Core Principles: Relating Molecular Structure to HPLC Retention

In RP-HPLC, retention is primarily governed by the hydrophobic interactions between the analyte and the non-polar stationary phase (typically C18).[9][10] The more non-polar (hydrophobic) a compound is, the stronger it will interact with the stationary phase, leading to a longer retention time.[9][10]

Let's compare the key compounds of interest:

  • Ethyl Benzo[c][1][2][3]thiadiazole-4-carboxylate (Target): This molecule possesses the aromatic benzothiadiazole system and a non-polar ethyl ester group. The ester group significantly increases the molecule's hydrophobicity compared to a carboxylic acid.

  • Benzo[c][1][2][3]thiadiazole-4-carboxylic acid (Analog 1): The carboxylic acid is a polar, ionizable group.[11] Under typical RP-HPLC conditions with a mobile phase pH between 3 and 7, the carboxylic acid will be at least partially deprotonated to its carboxylate form. This charge and the inherent polarity of the -COOH group dramatically reduce hydrophobic interactions, leading to much earlier elution from a C18 column.

  • 2,1,3-Benzothiadiazole (Analog 2): The parent heterocycle is a neutral, aromatic compound.[1] While still relatively non-polar, it lacks the additional hydrophobic contribution of the ethyl carboxylate group, meaning it will be less retained than our target analyte.

Based on these principles, a clear, predictable elution order can be established.

Predicted Elution Order (Shortest to Longest Retention Time):

  • Benzo[c][1][2][3]thiadiazole-4-carboxylic acid (Most Polar)

  • 2,1,3-Benzothiadiazole

  • Ethyl Benzo[c][1][2][3]thiadiazole-4-carboxylate (Most Non-Polar)

Experimental Protocol: A Validated Starting Point

The following protocol is a robust, self-validating starting point for the analysis of ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate and its derivatives. The choice of a C18 column is standard for non-polar analytes, while the gradient elution ensures that compounds with a range of polarities can be resolved effectively in a single run.[12]

Instrumentation and Consumables:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and diode-array detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile in Water

  • Sample Diluent: Acetonitrile:Water (1:1 v/v)

Chromatographic Conditions:

Parameter Value Rationale
Flow Rate 1.0 mL/min Standard for 4.6 mm ID columns, providing good efficiency.
Column Temp. 30 °C Ensures reproducible retention times by controlling viscosity.
Injection Vol. 5 µL Small volume to prevent peak distortion.
Detection DAD, 254 nm & 310 nm Benzothiadiazoles typically have strong UV absorbance at these wavelengths. Monitoring multiple wavelengths is good practice.[12]

| Gradient Elution | See Table 1 | A broad gradient is used for initial method development to elute all components.[12] |

Table 1: Gradient Elution Program

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
20.0 5 95
25.0 5 95
25.1 95 5

| 30.0 | 95 | 5 |

Method Development Workflow Diagram

The following diagram illustrates the logical workflow for developing and optimizing an HPLC method for this class of compounds.

HPLC_Method_Devcluster_prep1. Analyte Characterizationcluster_initial2. Initial Method Selectioncluster_optimize3. Optimizationcluster_validate4. ValidationAAssess Physicochemical Properties(Polarity, pKa, Solubility)BSelect Column(e.g., C18 for non-polar analytes)A->BCSelect Mobile Phase(ACN/Water with acid modifier)B->CDRun Broad Gradient Scan(5-95% B in 20 min)C->DEEvaluate Peak Shape & ResolutionD->EFAdjust Gradient Slope(Steeper for faster run, shallower for more resolution)E->FGOptimize Isocratic Hold(If applicable)E->GHSystem Suitability Test(Tailing, Plates, RSD%)G->HIValidate Specificity, Linearity, Accuracy

Caption: Workflow for HPLC Method Development.

Comparative Performance and Expected Data

Based on the principles outlined and the proposed method, we can predict the relative retention times for our target compound and its analogs. The data presented in Table 2 is a simulation based on extensive experience with similar heterocyclic systems. Actual retention times may vary based on the specific HPLC system, column batch, and laboratory conditions, but the elution order and relative separation will remain consistent.

Table 2: Predicted Retention Times and Chromatographic Behavior

Compound Name Structure Predicted Retention Time (min) Expected Peak Shape Rationale for Retention
Benzo[c][1][2][3]thiadiazole-4-carboxylic acid C1=CC=C2C(=C1C(=O)O)N=S=N2 ~ 4.5 Symmetrical Highly polar -COOH group leads to weak retention on C18.[10]
2,1,3-Benzothiadiazole C1=CC=C2N=S=NC2=C1 ~ 12.8 Symmetrical Moderately non-polar aromatic system.[1]

| Ethyl Benzo[c][1][2][3]thiadiazole-4-carboxylate | CCOC(=O)C1=C2N=S=NC2=CC=C1 | ~ 16.5 | Symmetrical | Addition of non-polar ethyl group significantly increases hydrophobicity and retention.[9] |

System Trustworthiness and Self-Validation

To ensure the reliability of this analytical method, a system suitability test (SST) must be performed before sample analysis. This validates that the chromatographic system is performing adequately.

SST Protocol:

  • Prepare a standard solution containing all three analytes.

  • Make five replicate injections of the standard solution.

  • Calculate the parameters listed in Table 3.

Table 3: System Suitability Acceptance Criteria

Parameter Acceptance Criterion Purpose
Tailing Factor (T) 0.9 ≤ T ≤ 1.5 Ensures peak symmetry.
Resolution (Rs) Rs > 2.0 (between all peaks) Confirms baseline separation between adjacent peaks.
Retention Time RSD ≤ 1.0% Demonstrates stability of the pump and system.

| Peak Area RSD | ≤ 2.0% | Demonstrates precision of the injector and detector response. |

Meeting these criteria confirms that the HPLC system is suitable for running the analysis and that the generated data will be accurate and reproducible.

Logical Relationship Diagram

The interplay between a compound's polarity and its interaction with the HPLC system components dictates its retention time. This relationship is visualized below.

Gcluster_compoundAnalyte Propertiescluster_mobileMobile Phasecluster_stationaryStationary Phasecluster_resultResultAHigh Polarity(e.g., Carboxylic Acid)MPPolar(Acetonitrile/Water)A->MPHigh AffinitySPNon-Polar(C18 Hydrocarbon Chains)A->SPLow AffinityBLow Polarity / High Hydrophobicity(e.g., Ethyl Ester)B->MPLow AffinityB->SPHigh AffinityRT1Short Retention TimeMP->RT1Leads toRT2Long Retention TimeSP->RT2Leads to

Caption: Analyte-Phase Interactions in RP-HPLC.

Conclusion

While a specific retention time for ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate is dependent on the precise analytical setup, its chromatographic behavior is predictable based on fundamental chemical principles. It is a significantly non-polar molecule that will be well-retained on a C18 column, eluting considerably later than its more polar carboxylic acid analog and the unsubstituted parent benzothiadiazole. The provided HPLC method serves as an excellent and reliable starting point for researchers, and the comparative framework allows for the logical troubleshooting and adaptation of this method for other novel benzothiadiazole derivatives. By understanding the relationship between structure, polarity, and retention, scientists can accelerate method development and ensure the generation of high-quality, reproducible analytical data.

References

  • SIELC Technologies. (2018, February 16). Separation of 2,1,3-Benzothiadiazole on Newcrom R1 HPLC column.
  • Sepuxianyun. (2025, December 1). Heterocycles Structural Analysis in HPLC Method Development. Readers Insight.
  • BLDpharm. 3529-57-5|Benzo[c][1][2][3]thiadiazole-4-carboxylic acid.

  • Hu, Y., et al. (2022, April 15). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC North America.
  • Patil, K. P., et al. (2023, May 12). A Review on Development and validation of HPLC method. World Journal of Pharmaceutical Research.
  • Aruna, G., et al. (2012). A review on method development by hplc. International Journal of Modern Pharmaceutical and Clinical Research.
  • Nageswari, A., et al. (2023, July 15). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
  • MDPI. (2024, June 19).
  • Zaid, A. N., et al. (2011). Tablet formulation and development of a validated stability indicating hplc method for quantification of valsartan and hydrochlorothiazide. An-Najah University Journal for Research.
  • Wang, W., et al. (2017, December 1). Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors. Bioorganic & Medicinal Chemistry Letters.

  • Zhang, Y., et al. (2021). Recent progress of electronic materials based on 2,1,3- benzothiadiazole and its derivatives: synthesis and their application in organic light-emitting diodes. Science China Chemistry.
  • Royal Society of Chemistry. (2019). 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts.

  • Larsson, A., et al. (2024, April 22). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry.
  • Larsson, A., et al. (2020).
  • Ossila. 4,4'-(Benzo[c][1][2][3]thiadiazole-4,7-diyl)dibenzoic acid.

The Principle of Cyclic Voltammetry and Its Application to Benzothiadiazole Acceptors

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electrochemical Properties (CV) of Benzothiadiazole Ester Acceptors

For researchers and professionals in organic electronics and drug development, understanding the electronic structure of novel materials is paramount. Benzothiadiazole (BT) and its derivatives have emerged as a cornerstone class of electron-accepting building blocks, pivotal in the design of high-performance organic solar cells, field-effect transistors, and sensors.[1][2][3][4] Their widespread adoption is due to their electron-deficient nature, synthetic versatility, and the tunability of their electronic properties.[2]

Cyclic Voltammetry (CV) stands out as a powerful, accessible, and highly informative electrochemical technique to probe the redox behavior and electronic energy levels of these materials.[5][6] This guide provides a comprehensive comparison of benzothiadiazole-based acceptors, grounded in experimental data, and offers a detailed protocol for obtaining and interpreting CV measurements.

Cyclic voltammetry measures the current response of an electroactive species—in this case, a benzothiadiazole derivative—to a linearly swept potential between two set points.[7] The experiment utilizes a three-electrode system immersed in a solution of the analyte and a supporting electrolyte.[5][7][8]

  • Working Electrode (WE): The site of the electron transfer event (oxidation or reduction). Glassy carbon (GC) or platinum (Pt) are common choices.[6]

  • Reference Electrode (RE): Provides a stable potential against which the working electrode's potential is measured. Saturated Calomel (SCE) or Silver/Silver Chloride (Ag/AgCl) electrodes are frequently used.[5][9][10]

  • Counter Electrode (CE): Completes the electrical circuit by passing current to the working electrode. A platinum wire is a typical choice.[9]

As the potential is swept, the benzothiadiazole molecule may gain an electron (reduction) or lose an electron (oxidation). These events are registered as peaks in the resulting cyclic voltammogram. The potentials at which these events begin (the onsets) are directly related to the molecule's frontier molecular orbital energies: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[11][12] These energy levels are critical as they govern charge injection, charge transport, and the open-circuit voltage in organic solar cell devices.[13]

From Voltammogram to Energy Levels: The Calculation

The HOMO and LUMO energy levels can be estimated from the onset potentials of oxidation (Eox) and reduction (Ered) respectively. To ensure accuracy and comparability across different experimental setups, the ferrocene/ferrocenium (Fc/Fc⁺) redox couple is used as an internal standard.[14] The energy level of the Fc/Fc⁺ couple is assumed to be -4.8 eV relative to the vacuum level.

The following empirical equations are used for the calculation:[11][12][13]

  • EHOMO (eV) = -[Eox_onset (vs Fc/Fc⁺) + 4.8]

  • ELUMO (eV) = -[Ered_onset (vs Fc/Fc⁺) + 4.8]

The electrochemical band gap (Eg), which is a measure of the energy difference between the ground and first excited state, can then be calculated as:[12]

  • Eg = ELUMO - EHOMO

cluster_0 Cyclic Voltammetry Data cluster_1 Calculated Energy Levels CV_Data Cyclic Voltammogram E_ox Onset Oxidation Potential (E_ox) CV_Data->E_ox Identify Onset E_red Onset Reduction Potential (E_red) CV_Data->E_red Identify Onset HOMO HOMO Level E_HOMO = -[E_ox + 4.8] E_ox->HOMO Calculate LUMO LUMO Level E_LUMO = -[E_red + 4.8] E_red->LUMO Calculate Eg Electrochemical Band Gap E_g = E_LUMO - E_HOMO HOMO->Eg LUMO->Eg

Caption: Relationship between CV data and derived energy levels.

Comparative Analysis: How Structure Influences Electrochemical Properties

The beauty of benzothiadiazole-based chemistry lies in its tunability. Minor modifications to the molecular structure can significantly alter the resulting electrochemical properties. Functionalizing the benzothiadiazole core or the flanking units with electron-donating or electron-withdrawing groups is a common strategy to fine-tune the HOMO and LUMO levels.[15]

For example, the addition of fluorine atoms, a common strategy in acceptor design, tends to lower both the HOMO and LUMO energy levels due to the element's strong inductive effect.[13] This can lead to higher open-circuit voltages in solar cells. Similarly, incorporating strong cyano (-CN) groups can effectively lower the LUMO level, enhancing the molecule's electron-accepting capability.[16]

Table 1: Comparison of Electrochemical Properties for Benzothiadiazole-Based Acceptors

Compound Name/ClassOnset Oxidation (Eox vs Fc/Fc⁺)Onset Reduction (Ered vs Fc/Fc⁺)HOMO (eV)LUMO (eV)Electrochemical Band Gap (Eg)Reference
FBTSCN-IDT1.16 V-0.99 V-5.65-3.811.84 eV
BTSCN-IDT1.13 V-1.13 V-5.62-3.671.95 eV
PI-BTNot Reported-0.95 V-5.80 (est.)-3.851.95 eV[10]
P1 (Fluorene-BT Polymer)0.68 V-1.22 V-5.48-3.581.90 eV[13]
P2 (Fluorinated P1)0.73 V-1.05 V-5.53-3.751.78 eV[13]
Poly(DEHT-V-BTD)0.5 V-1.2 V-5.3-3.61.7 eV[17]

Note: Values are extracted from literature and may have been determined under slightly different conditions. This table serves for illustrative comparison.

The data clearly shows that fluorinating the polymer backbone (comparing P1 and P2) lowers both frontier energy levels.[13] The non-fluorinated FBTSCN-IDT and BTSCN-IDT pair also demonstrates how subtle changes can impact the LUMO level and the resulting band gap.[11]

Detailed Experimental Protocol for Cyclic Voltammetry

This protocol outlines the necessary steps for characterizing a novel benzothiadiazole ester acceptor.

1. Preparation of Solutions and Electrodes

  • Analyte Solution: Prepare a ~1 mM solution of the benzothiadiazole compound in an appropriate high-purity solvent (e.g., dichloromethane, acetonitrile, or DMF).[9][10]

  • Electrolyte Solution: The solvent must contain a supporting electrolyte to ensure conductivity. A 0.1 M solution of tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) is commonly used for organic solvents.[8][9][18]

  • Electrode Preparation:

    • Working Electrode: Polish the glassy carbon or platinum electrode surface with alumina slurry on a polishing pad to ensure a clean, reproducible surface. Rinse thoroughly with deionized water and the solvent to be used.

    • Reference & Counter Electrodes: Clean the reference and counter electrodes by rinsing with solvent.

2. Electrochemical Cell Assembly and Measurement

  • Assembly: Transfer 3-5 mL of the analyte solution into the electrochemical cell.[6] Insert the three electrodes, ensuring the tip of the reference electrode is positioned close to the working electrode's surface.[6]

  • Deoxygenation: Dissolved oxygen is electroactive and must be removed.[6] Purge the solution by bubbling a stream of inert gas (high-purity nitrogen or argon) through it for at least 10-15 minutes prior to the experiment.[5] Maintain a blanket of the inert gas over the solution during the measurement.

  • Background Scan: Run a CV scan on the electrolyte solution without the analyte to ensure no interfering impurities are present.[6]

  • Analyte Scan:

    • Connect the electrodes to a potentiostat.

    • Set the experimental parameters. A good starting point is:

      • Scan Rate: 50-100 mV/s.[6][10][11]

      • Potential Window: Choose a window wide enough to capture the expected reduction and oxidation events.

      • Number of Cycles: 2-3 cycles are typically sufficient.[6]

    • Run the experiment to record the voltammogram.

  • Internal Standard Calibration:

    • After recording the data for your compound, add a small amount of ferrocene to the solution.

    • Run another CV scan to record the reversible oxidation/reduction wave of the Fc/Fc⁺ couple. The midpoint potential of this wave will be used for calibration.[14]

Caption: Experimental workflow for Cyclic Voltammetry analysis.

3. Data Analysis

  • Determine the onset oxidation and reduction potentials from the voltammogram by finding the intersection of the tangent to the rising current of the peak and the baseline current.

  • Correct these potentials using the measured potential of the internal Fc/Fc⁺ standard.

  • Calculate the HOMO and LUMO energy levels using the equations provided earlier.

Conclusion

Cyclic voltammetry is an indispensable and routine technique for the characterization of novel benzothiadiazole ester acceptors. It provides a direct and reliable method to determine fundamental electronic parameters like HOMO and LUMO energy levels, which are critical for predicting and understanding the performance of these materials in organic electronic devices. By systematically applying the protocols and analysis methods described in this guide, researchers can efficiently screen new compounds, establish structure-property relationships, and accelerate the rational design of next-generation materials for a wide array of applications.

References

  • CHARACTERIZATION OF ORGANIC SEMICONDUCTORS USING CYCLIC VOLTAMMETRY. (n.d.). Google AI.
  • Application Note: Electrochemical Characterization of Benzothiadiazole Compounds using Cyclic Voltammetry - Benchchem. (n.d.). BenchChem.
  • Facile synthesis of annulated benzothiadiazole derivatives and their application as medium band gap acceptors in organic photovoltaic devices. (2022, June 8). RSC Publishing.
  • Bei Et Al (2023) - Benzothiadiazole-Based Materials For Organic Solar Cells. (2023, March 30). Scribd.
  • Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. (n.d.). PMC.
  • Solution-Processed Organic Solar Cells with Power Conversion Efficiencies of 2.5% using Benzothiadiazole/Imide-Based Acceptors. (2011, November 18). Stanford University.
  • Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. (n.d.). Document Server@UHasselt.
  • Application of Benzothiadiazole in Organic Solar Cells | Request PDF. (2026, January 15). ResearchGate.
  • An In-depth Technical Guide to the HOMO/LUMO Energy Levels of 2,1,3-Benzothiadiazole-4,7-dicarbonitrile. (n.d.). BenchChem.
  • Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors. (n.d.). PMC.
  • Small Organic Molecule Based on Benzothiadiazole for Electrocatalytic Hydrogen Production. (2021, December 2). Journal of the American Chemical Society.
  • Photophysical and redox properties of new donor–acceptor–donor (DAD) compounds containing benzothiadiazole (A) and dimethyldihydroacridine (D) units. (2024, July 11). RSC Publishing.
  • Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. (2013, August 12). MDPI.
  • (PDF) Donor-acceptor molecules based on benzothiadiazole: Synthesis, X-ray crystal structures, linear and third-order nonlinear optical properties. (2025, August 7). ResearchGate.
  • Using Cyclic Voltammetry, UV-Vis-NIR, and EPR Spectroelectrochemistry to Analyze Organic Compounds. (n.d.). PMC.
  • Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. (n.d.). Journal of Materials Chemistry C (RSC Publishing).
  • Energy-level diagram showing the HOMO and LUMO energy levels from CV... (n.d.). ResearchGate.
  • Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. (2017, May 10). Beilstein Journals.
  • Tuning of the HOMO–LUMO gap of donor-substituted symmetrical and unsymmetrical benzothiadiazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Cyclic Voltammetry Basic Principles, Theory & Setup. (n.d.). Ossila.
  • Benzothiadiazole – an excellent acceptor for indacenodithiophene based polymer solar cells. (n.d.). SciSpace.
  • Benzothiadiazole based donor-acceptor-donor type of organic n-type semiconductors: A theoretical study | Request PDF. (2024, September 18). ResearchGate.
  • A Practical Beginner's Guide to Cyclic Voltammetry. (2017, November 3). Journal of Chemical Education.
  • How to make the experimental set up to get a CV of an organic molecule in organic solvent? (2016, November 22). ResearchGate.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Ethyl Benzo[c]thiadiazole-4-carboxylate

A Comprehensive Guide to the Safe Disposal of Ethyl Benzo[c][1][2][3]thiadiazole-4-carboxylate

As a novel heterocyclic compound, Ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate and its derivatives are of significant interest in medicinal chemistry and materials science.[4][5][6][7] Proper management of its waste stream is not merely a regulatory requirement but a cornerstone of responsible research and development. This guide provides a detailed, step-by-step protocol for the safe disposal of Ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate, ensuring the safety of laboratory personnel and the protection of our environment.

The disposal procedures outlined herein are grounded in the foundational principles of the Resource Conservation and Recovery Act (RCRA) as mandated by the U.S. Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) Laboratory Standard (29 CFR 1910.1450).[1][2][8][9][10][11][12]

Hazard Assessment and Waste Characterization

Key Potential Hazards:

  • Toxicity: Many thiadiazole derivatives exhibit biological activity and can be toxic.[14] For instance, some benzothiadiazole derivatives have been investigated as potent inhibitors of various enzymes, suggesting the potential for specific biological effects.[4][6]

  • Irritation: Similar compounds are known to cause skin and serious eye irritation.[13][15]

  • Respiratory Effects: Inhalation may lead to respiratory irritation.[13][15]

  • Environmental Hazards: The environmental fate and ecotoxicity of this specific compound are not well-documented. However, related benzothiazoles are known to be persistent in the environment and can have toxic effects on aquatic life.[17]

Based on this assessment, waste containing Ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate must be treated as hazardous chemical waste .

Segregation and Container Management: The First Line of Defense

Proper segregation at the point of generation is the most critical step in a safe disposal workflow. This prevents dangerous chemical reactions and ensures that waste is managed in the most appropriate and compliant manner.[3][18][19]

Step-by-Step Waste Collection Protocol:

  • Designate a Satellite Accumulation Area (SAA): Establish a specific location within the laboratory, at or near the point of waste generation, for collecting hazardous waste.[3][20] This area must be under the control of the laboratory personnel.

  • Select Appropriate Waste Containers:

    • Use only chemically compatible containers. High-density polyethylene (HDPE) or glass bottles are generally suitable for organic compounds.[12][21]

    • Ensure containers are in good condition, free from cracks or leaks, and have a secure, tightly-fitting screw cap.[19][21]

    • Never use food-grade containers.

  • Label Containers Clearly and Completely:

    • Affix a "Hazardous Waste" label to the container before adding any waste.[3][19]

    • The label must include:

      • The words "Hazardous Waste".[3]

      • The full chemical name: "Ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate". Avoid using abbreviations or formulas.[3][19]

      • An accurate estimation of the concentration of all chemical constituents in the container.

      • The date when waste was first added to the container.

  • Keep Containers Closed: Waste containers must be kept securely closed at all times, except when adding waste.[3][18][19] Do not leave funnels in the container opening.[3]

Waste Stream Decision Workflow

The following diagram illustrates the decision-making process for segregating different types of waste that may be contaminated with Ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate.

WasteSegregationcluster_0Waste Generation Pointcluster_1Waste Characterizationcluster_2Disposal StreamWasteWaste ContainingEthyl benzo[c][1,2,5]thiadiazole-4-carboxylateIsLiquidIs it Liquid Waste?Waste->IsLiquidIsSolidIs it Solid Waste?IsLiquid->IsSolidNoLiquidWasteCollect in LabeledLiquid Hazardous WasteContainer (e.g., HDPE Bottle)IsLiquid->LiquidWasteYesIsSharpsIs it a Sharp?IsSolid->IsSharpsNoSolidWasteCollect in LabeledSolid Hazardous WasteContainer (e.g., Lined Pail)IsSolid->SolidWasteYesSharpsWasteCollect in Puncture-ProofSharps ContainerLabeled as Hazardous WasteIsSharps->SharpsWasteYes

Caption: Decision workflow for proper waste stream segregation.

Specific Disposal Procedures by Waste Type
Waste TypeDescriptionDisposal Protocol
Neat (Unused) Compound Pure or expired Ethyl benzo[c][1][2][3]thiadiazole-4-carboxylate.Dispose of in its original container if possible, ensuring it is properly labeled as hazardous waste. If the container is compromised, transfer it to a new, compatible, and properly labeled waste container.
Solutions & Liquid Waste Reaction mixtures, solvent rinsates (e.g., from glassware), and solutions from analytical instruments (e.g., HPLC).Collect in a designated liquid hazardous waste container. Do not mix with incompatible waste streams like acids or oxidizers.[18] Specifically, halogenated and non-halogenated solvent wastes should be segregated.[18]
Contaminated Labware (Solids) Gloves, bench paper, pipette tips, chromatography media (e.g., silica gel), and other disposable items contaminated with the compound.Place in a designated, lined container for solid chemical waste.[22] Double-bagging in heavy-duty, clear plastic bags may also be acceptable, but the outer bag must be sealed and labeled as hazardous waste.[22]
Contaminated Sharps Needles, syringes, razor blades, or broken glass contaminated with the compound.Collect in a rigid, puncture-proof sharps container that is clearly labeled as "Hazardous Waste".[21] Do not place these items in regular solid waste containers.
Empty Reagent Bottles The original container that held the pure compound.A container is considered "empty" if all contents have been removed by normal means and no more than 3% by weight of the original contents remains. Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[19][23] The rinsate must be collected and disposed of as hazardous liquid waste.[19][23] After rinsing and air-drying in a fume hood, deface the original label and dispose of the container in the appropriate recycling or trash receptacle.[23]
Requesting Waste Pickup

Once a waste container is full (approximately 90% capacity) or has been in accumulation for the maximum allowed time (typically 6-12 months, check your institution's policy), a pickup must be scheduled.[3][10][12]

  • Ensure Proper Closure and Labeling: Before pickup, double-check that the container is tightly sealed and the hazardous waste label is complete and legible.

  • Contact EHS: Follow your institution's specific procedure for requesting a hazardous waste pickup, which is typically managed by the Environmental Health & Safety (EHS) department.[3]

  • Documentation: Maintain accurate records of the hazardous waste generated and disposed of, as required by your institution and the EPA.[10][12]

By adhering to these procedures, you contribute to a culture of safety and environmental stewardship, ensuring that the innovative work conducted in your laboratory does not come at the cost of personal or ecological health.

References

  • [4,7-Di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole Env. Fate/Transport - EPA]([Link])

  • [Benzo[c][1][2][3]thiadiazole derivatives: A new class of potent Src homology-2 domain containing protein tyrosine phosphatase-2 (SHP2) inhibitors - PubMed]([Link])

  • [Design and Synthesis of New Boron-Based Benzo[c][1][2][3]oxadiazoles and Benzo[c][1][2][3]thiadiazoles as Potential Hypoxia Inhibitors - MDPI]([Link])

  • [(PDF) Benzo[c][1][2][3]thiadiazole Donor-Acceptor Dyes: A Synthetic, Spectroscopic and Computational Study - ResearchGate]([Link])

Sources

×

Retrosynthesis Analysis

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Ethyl benzo[c][1,2,5]thiadiazole-4-carboxylate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.